NCC007
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRNSZVMIARHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of NCC007, a CKIα/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCC007 is a potent, cell-permeable small molecule inhibitor targeting Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Initially identified through a focused library of purine scaffolds derived from the circadian rhythm modulator longdaysin, this compound exhibits significant effects on the mammalian circadian clock. Its dual inhibitory activity against CKIα and CKIδ, key regulators of the core clock protein PER, leads to a dose-dependent lengthening of the circadian period. Given the critical role of CKIα in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, this compound holds therapeutic potential beyond circadian rhythm disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound functions as a dual inhibitor of the serine/threonine kinases CKIα and CKIδ.[1] The primary mechanism of action is the competitive inhibition of the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.
Modulation of the Circadian Clock
The most extensively characterized effect of this compound is its modulation of the mammalian circadian rhythm.[1] The core circadian clock is driven by a transcriptional-translational feedback loop involving the PER and CRY proteins. CKIα and CKIδ play a crucial role in this loop by phosphorylating PER proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, leading to a delay in their degradation and a lengthening of the circadian period.[1]
Inferred Mechanism of Action on the Wnt/β-catenin Signaling Pathway
CKIα is a critical component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, CKIα initiates the sequential phosphorylation of β-catenin, priming it for further phosphorylation by GSK3β. This multi-phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.
By inhibiting CKIα, this compound is predicted to prevent the initial phosphorylation of β-catenin. This would inhibit the entire degradation cascade, leading to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin would translocate to the nucleus, where it can act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are involved in cell proliferation and survival. It is important to note that this is an inferred mechanism, as direct studies of this compound on the Wnt pathway have not been published.
References
The Discovery of NCC007: A Technical Guide to a Novel Casein Kinase 1 Delta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including circadian rhythms, Wnt signaling, and DNA repair. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of NCC007, a potent inhibitor of CK1δ. While a dedicated publication detailing the initial discovery and synthesis of this compound is not publicly available, this document consolidates the existing scientific literature to present its known biochemical activity, relevant experimental methodologies, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers in the fields of kinase inhibitor discovery and circadian rhythm research.
Introduction to Casein Kinase 1 Delta (CK1δ)
The Casein Kinase 1 (CK1) family consists of highly conserved serine/threonine kinases that are ubiquitously expressed in eukaryotes. In humans, the family comprises seven isoforms (α, β, γ1-3, δ, and ε) that share a high degree of homology within their catalytic domains. CK1δ is involved in a multitude of cellular signaling pathways, including:
-
Circadian Rhythm: CK1δ plays a pivotal role in regulating the circadian clock by phosphorylating the PER proteins, leading to their degradation and thus controlling the period length.[1]
-
Wnt/β-catenin Signaling: CK1δ can phosphorylate Dishevelled (Dvl), a key component of the Wnt pathway, thereby regulating downstream signaling.[2]
-
p53 Signaling: CK1δ is involved in the regulation of the tumor suppressor p53, both through direct phosphorylation of p53 and its negative regulator, Mdm2.[2]
-
Hippo Signaling: CK1δ can phosphorylate YAP1, a transcriptional co-activator in the Hippo pathway, leading to its degradation.[1]
Given its central role in these fundamental cellular processes, the development of specific CK1δ inhibitors is of significant interest for the potential treatment of cancer, neurodegenerative diseases, and sleep disorders.[3][4][5]
This compound: A Potent CK1δ Inhibitor
This compound has been identified as a potent derivative of longdaysin, another known inhibitor of casein kinases. While the specific details of its discovery through screening and lead optimization are not extensively published, its activity has been characterized in vitro.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been profiled against a panel of kinases, demonstrating potent inhibition of CK1δ and its close homolog CK1α. The following table summarizes the available quantitative data for this compound and compares it to the related compound, longdaysin.
| Kinase Target | This compound IC50 (nM) | Longdaysin IC50 (nM) | Roscovitine IC50 (nM) |
| CK1δ | <10 | 24 | >10000 |
| CK1α | 14 | 56 | >10000 |
| CDK2 | 160 | 120 | 110 |
| CDK7 | 2800 | 1700 | 1600 |
| MAPK1 (ERK2) | 120 | 44 | >10000 |
| MAPK3 (ERK1) | 330 | 160 | >10000 |
Data sourced from a kinase profiling study. Roscovitine is included as a well-known CDK inhibitor for comparison.
A broader kinase screen revealed that at a concentration of 5 µM, this compound inhibits CK1α by over 90% and CK1δ by over 80%.
Experimental Protocols
Detailed experimental protocols for the discovery and initial characterization of this compound are not publicly available. However, this section provides representative methodologies for key assays typically employed in the evaluation of kinase inhibitors, based on established scientific literature.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the inhibitory potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CK1δ.
Materials:
-
Recombinant human CK1δ (e.g., GST-tagged or 6xHis-tagged)
-
Kinase substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound stock solution (in DMSO)
-
10% Trichloroacetic acid (TCA) solution
-
Whatman 3MM chromatography paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase substrate, and the diluted this compound or DMSO (for the control).
-
Enzyme Addition: Add the recombinant CK1δ enzyme to each reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for CK1δ if known.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto a labeled Whatman 3MM paper to stop the reaction.
-
Washing: Wash the filter papers extensively with 10% TCA to remove unincorporated [γ-³²P]ATP. Follow with ethanol and acetone washes to dry the paper.
-
Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a general method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Objective: To determine the effect of this compound on the growth of a relevant cancer cell line.
Materials:
-
Human cancer cell line (e.g., a cell line where CK1δ is known to be overexpressed or play a role in proliferation)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the this compound concentration. Calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CK1δ and a generalized workflow for the discovery of a kinase inhibitor like this compound.
Signaling Pathways Involving Casein Kinase 1 Delta
Caption: Key signaling pathways regulated by Casein Kinase 1 Delta (CK1δ).
Generalized Kinase Inhibitor Discovery Workflow
Caption: A generalized workflow for the discovery of a kinase inhibitor like this compound.
Conclusion
This compound is a potent inhibitor of Casein Kinase 1 Delta and Alpha. While the detailed discovery history of this compound remains to be fully elucidated in public literature, the available data on its kinase inhibition profile highlights its potential as a valuable chemical probe for studying the biology of CK1δ and as a starting point for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other CK1δ inhibitors. Future studies detailing its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for realizing its full therapeutic potential.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. CSNK1D - Wikipedia [en.wikipedia.org]
- 3. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
NCC007 for Circadian Rhythm Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The circadian clock is an endogenous, self-sustaining oscillator that drives ~24-hour rhythms in a wide array of physiological and behavioral processes. Disruptions in this internal timekeeping mechanism are implicated in a variety of pathologies, including sleep disorders, metabolic syndromes, and cancer. Small molecule modulators of the core clock machinery are therefore of significant interest for both basic research and therapeutic development. NCC007 has emerged as a potent small molecule for lengthening the circadian period. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in circadian rhythm research.
Mechanism of Action
This compound is a derivative of the purine compound longdaysin and functions as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] These kinases play a crucial role in the core circadian feedback loop by phosphorylating the Period (PER) proteins (PER1 and PER2).[1] Phosphorylation of PER proteins marks them for ubiquitination and subsequent proteasomal degradation.[1]
By inhibiting CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their entry into the nucleus and their subsequent inhibition of the CLOCK:BMAL1 transcriptional activator complex. This delay in the negative feedback loop results in a lengthening of the circadian period.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in the circadian feedback loop.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| In Vitro Efficacy | |||
| IC50 for CKIα | 1.8 µM | In vitro kinase assay | [1] |
| IC50 for CKIδ | 3.6 µM | In vitro kinase assay | [1] |
| Cell-Based Efficacy | |||
| Period Lengthening | ~5 hours | Cell-based assay | [1] |
| Effective Concentration | 0.32 µM | Cell-based assay | [1] |
| In Vivo Efficacy | |||
| Period Lengthening | Lengthens behavioral rhythms | Mouse | [1] |
Experimental Protocols
Detailed protocols for key experiments to characterize the effects of this compound on circadian rhythms are provided below.
In Vitro Casein Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of this compound against CKIα and CKIδ.
Materials:
-
Recombinant human CKIα and CKIδ enzymes
-
Casein substrate (dephosphorylated)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase (CKIα or CKIδ), the casein substrate, and the this compound dilution (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Circadian Rhythm Assay (Bioluminescence)
This protocol describes how to measure the effect of this compound on the period length of a cellular circadian clock using a luciferase reporter.
Materials:
-
U2OS cells (or other suitable cell line) stably expressing a circadian reporter construct (e.g., Bmal1-luciferase or Per2-luciferase).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Dexamethasone for synchronization.
-
This compound stock solution (in DMSO).
-
Luciferin.
-
Luminometer capable of continuous recording from living cells.
Procedure:
-
Plate the reporter cells in a 35-mm dish or multi-well plate and grow to confluency.
-
Synchronize the cellular clocks by treating the cells with dexamethasone (e.g., 100 nM) for 2 hours.
-
After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of this compound (or DMSO as a vehicle control).
-
Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.
-
Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.
-
Compare the period length of this compound-treated cells to that of vehicle-treated cells to determine the period-lengthening effect.
In Vivo Assessment of Circadian Behavioral Rhythms
This protocol outlines the measurement of locomotor activity in mice to assess the in vivo efficacy of this compound.
Materials:
-
C57BL/6J mice (or other appropriate strain).
-
Cages equipped with running wheels.
-
Data acquisition system to record wheel revolutions.
-
Light-controlled environmental chambers.
-
This compound formulation for in vivo administration (e.g., in drinking water, food, or for injection/infusion).
Procedure:
-
Individually house mice in cages with running wheels in a light-dark (LD) cycle (e.g., 12 hours light, 12 hours dark) for at least two weeks to allow for entrainment.
-
After entrainment, transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run".
-
Record baseline locomotor activity in DD for at least 10 days to determine the baseline free-running period (tau).
-
Administer this compound to the experimental group, while the control group receives the vehicle. Administration can be continuous (e.g., in drinking water) or via periodic injections.
-
Continue to record locomotor activity in DD for the duration of the treatment (e.g., 2-3 weeks).
-
Analyze the locomotor activity data to determine the free-running period during treatment.
-
Compare the period length during this compound treatment to the baseline period to quantify the in vivo period-lengthening effect.
Caption: Workflow for in vivo assessment of this compound on locomotor activity.
Conclusion
This compound is a valuable pharmacological tool for the study of circadian rhythms. Its well-defined mechanism of action as a CKIα/δ inhibitor and its demonstrated efficacy in lengthening the circadian period in both cellular and animal models make it a potent modulator of the core clock. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the intricacies of the circadian system and its role in health and disease. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.
References
An In-depth Technical Guide to NCC007: A Dual Inhibitor of Casein Kinase Iα and δ
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCC007 is a potent, cell-permeable small molecule that acts as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ).[1][2] Developed through structural modifications of the purine derivative longdaysin, this compound has emerged as a valuable chemical probe for studying the intricacies of the mammalian circadian clock.[1][3] Its primary function lies in its ability to lengthen the period of circadian rhythms by modulating the phosphorylation of key clock proteins.[1] This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.
Structure and Chemical Properties
This compound is a purine-based compound with the chemical name 9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine. Its structure is characterized by strategic substitutions at the N9 and C2 positions of the purine scaffold, which contribute to its enhanced potency and dual-target specificity.
| Property | Value |
| Molecular Formula | C22H28F3N7 |
| Molecular Weight | 447.50 g/mol |
| CAS Number | 2342583-66-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Function and Mechanism of Action
The core function of this compound is the dual inhibition of CKIα and CKIδ, two key serine/threonine kinases that play a pivotal role in the regulation of the mammalian circadian clock.[1]
The Role of CKIα and CKIδ in the Circadian Clock
The mammalian circadian clock is a complex system of transcriptional-translational feedback loops.[1] The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (PER) and Cryptochrome (CRY) proteins.[1] PER and CRY proteins, in turn, heterodimerize, translocate to the nucleus, and inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.
The stability and nuclear localization of the PER proteins are tightly regulated by post-translational modifications, most notably phosphorylation by CKIα and CKIδ.[1][4][5][6] Phosphorylation of PER proteins marks them for ubiquitination and subsequent degradation by the proteasome.[1][4][6] This degradation is a critical step that releases the repression on CLOCK/BMAL1, allowing a new cycle of transcription to begin. The rate of PER protein degradation is a key determinant of the period length of the circadian rhythm.
This compound's Impact on the Circadian Signaling Pathway
This compound exerts its period-lengthening effect by inhibiting the kinase activity of CKIα and CKIδ.[1] By blocking these kinases, this compound prevents the phosphorylation of PER proteins. This leads to the stabilization and accumulation of PER proteins in the cytoplasm and nucleus. The increased stability of PER proteins prolongs their repressive action on the CLOCK/BMAL1 complex, thereby extending the duration of the transcriptional-translational feedback loop and lengthening the circadian period.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound as reported in the primary literature.[1]
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (μM) |
| CKIα | 1.8 |
| CKIδ | 3.6 |
IC50 values were determined through in vitro kinase assays.[1]
Table 2: Cell-Based Circadian Rhythm Modulation
| Compound | Concentration (μM) | Period Lengthening (hours) |
| This compound | 0.32 | 5 |
Period lengthening was measured in a cell-based circadian assay using U2OS cells expressing a Bmal1-luciferase reporter.[1]
Table 3: In Vivo Efficacy in Mice
| Treatment | Concentration (mM) | Period Lengthening (hours) |
| This compound | 5 | 0.15 |
| This compound | 15 | 0.15 |
This compound was continuously infused into the lateral ventricle of mice, and behavioral rhythms were monitored.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Lee JW, et al. (2019).[1]
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.
Methodology:
-
Recombinant human CKIα and CKIδ enzymes were used.
-
The kinase reaction was performed in a buffer containing ATP and a specific substrate peptide.
-
This compound was serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
The reaction was incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
The percentage of kinase activity relative to a DMSO control was calculated for each this compound concentration.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Circadian Period Assay
Objective: To measure the effect of this compound on the period length of the cellular circadian clock.
Methodology:
-
Human U2OS cells stably expressing a Bmal1-luciferase reporter construct were used.
-
Cells were plated in 96-well plates and grown to confluence.
-
The cell culture medium was replaced with a recording medium containing luciferin.
-
This compound, dissolved in DMSO, was added to the recording medium at the desired final concentrations. A DMSO-only control was included.
-
Bioluminescence was measured continuously in real-time using a luminometer (e.g., LumiCycle) for several days.
-
The resulting luminescence data, which reflects the rhythmic expression of Bmal1, was detrended.
-
The period length of the circadian rhythm for each well was calculated using a sine wave fitting algorithm or Fourier transform.
-
The change in period length was determined by comparing the this compound-treated cells to the DMSO control.
In Vivo Circadian Behavior Analysis
Objective: To assess the effect of this compound on the behavioral circadian rhythms of mice.
Methodology:
-
Adult male C57BL/6J mice were used.
-
Mice were individually housed in cages equipped with running wheels and kept under a 12-hour light/12-hour dark cycle.
-
After entrainment, mice were transferred to constant darkness to allow their free-running circadian rhythms to be observed.
-
An osmotic minipump connected to a brain infusion cannula was surgically implanted to allow for continuous infusion of this compound or vehicle (control) into the lateral ventricle.
-
Wheel-running activity was continuously recorded and analyzed using clock analysis software (e.g., ClockLab).
-
The period of the locomotor activity rhythm was calculated for the baseline period (before infusion) and during the compound infusion period.
-
The change in period length was calculated by comparing the infusion period to the baseline period.
Conclusion
This compound is a well-characterized dual inhibitor of CKIα and CKIδ that serves as a powerful tool for the chemical modulation of the mammalian circadian clock. Its ability to potently and specifically lengthen the circadian period in both cellular and in vivo models makes it an invaluable asset for research into the molecular mechanisms of circadian timekeeping and for the development of novel therapeutics for circadian rhythm disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Casein Kinase | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Essential roles of CKIδ and CKIε in the mammalian circadian clock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
NCC007: A Technical Guide to its Biochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCC007 has emerged as a significant chemical probe for dissecting the molecular intricacies of the mammalian circadian clock. Developed through structural modifications of the purine scaffold of longdaysin, this compound exhibits potent and specific effects on the core clock machinery.[1] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development and circadian biology.
Core Mechanism of Action: Dual Inhibition of Casein Kinase I (CKI)
This compound functions as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ).[2][3][4] These kinases are critical components of the negative feedback loop of the circadian clock, primarily through their phosphorylation of the PERIOD (PER) proteins.[3][5] By phosphorylating PER proteins, CKIα and CKIδ mark them for proteasomal degradation and regulate their nuclear entry, thereby controlling the timing of the circadian cycle.[3][5] Inhibition of CKIα and CKIδ by this compound leads to the stabilization and nuclear accumulation of PER proteins, which in turn enhances the repression of the CLOCK-BMAL1 transcriptional complex.[5][6] This ultimately results in a dose-dependent lengthening of the circadian period.[3]
Quantitative Biochemical Data
The inhibitory activity and cellular effects of this compound have been quantified through various in vitro and cell-based assays.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 1.8 µM | In Vitro Kinase Assay | CKIα | [2][3] |
| IC50 | 3.6 µM | In Vitro Kinase Assay | CKIδ | [2][3] |
| Period Lengthening | 5 hours | Cell-Based Circadian Assay | Circadian Period | [3] |
| Effective Concentration | 0.32 µM | Cell-Based Circadian Assay | For 5h period lengthening | [3] |
| In Vivo Period Lengthening | ~0.15 hours | Mouse Behavioral Rhythm Assay | Circadian Period | [7] |
| In Vivo Concentration | 5 mM and 15 mM | Mouse Behavioral Rhythm Assay | Infusion into lateral ventricle | [7] |
Kinase Selectivity Profile
A broad kinase screen of 374 kinases revealed that this compound exhibits a high degree of selectivity for the CKI family. While it potently inhibits CKIα and CKIδ, it also shows some activity against other kinases at higher concentrations.
| Kinase Family | Specific Kinases Inhibited (>50% at 5 µM) | Reference |
| Casein Kinase I (CKI) | CKIα, CKIδ, CKIα-like, CKIε | |
| Cyclin-Dependent Kinase (CDK) | CDK7, CDK6 | |
| Serine/Arginine-Rich Protein Kinase (SRPK) | SRPK1, SRPK2 | |
| CDC-Like Kinase (CLK) | CLK2 |
Compared to its parent compound, longdaysin, this compound demonstrates enhanced inhibitory effects on CKIδ, CKIα, and CDK7, with reduced effects on CDK2 and MAPK1.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the core circadian clock feedback loop. However, due to its interaction with other kinases, it can also influence other cellular signaling pathways.
-
Circadian Clock Pathway: this compound directly intervenes in the negative feedback loop of the circadian clock by inhibiting CKIα/δ, leading to the stabilization of PER proteins and a lengthened circadian period.
-
MAPK Signaling Pathway: While this compound shows reduced activity against MAPK1 compared to longdaysin, the broader family of mitogen-activated protein kinases (MAPKs) is a known regulator of circadian rhythms, suggesting potential cross-talk.
-
AMPK and mTOR Signaling: Studies on similar circadian-modulating compounds suggest that pathways like AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling can be affected, which are crucial for cellular metabolism and are intertwined with the circadian clock.[5]
Experimental Protocols
In Vitro Kinase Assay (HotSpot™ Assay Platform)
This radiometric assay is utilized to determine the inhibitory activity of this compound against a panel of kinases.
-
Reaction Mixture Preparation: A base reaction buffer is prepared containing the kinase substrate.
-
Cofactor Addition: Any necessary cofactors for the specific kinase being assayed are added to the substrate solution.
-
Kinase Addition: The target kinase is delivered to the substrate solution.
-
Compound Incubation: this compound, dissolved in 100% DMSO, is acoustically dispensed into the kinase reaction mixture in nanoliter volumes and incubated for 20 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.
-
Incubation: The reaction is allowed to proceed for 2 hours at room temperature.
-
Detection: Kinase activity is quantified by measuring the incorporation of the radiolabeled phosphate into the substrate using a P81 filter-binding method.
Cell-Based Circadian Assay (U2OS Bmal1-dLuc Reporter Assay)
This assay is used to measure the effect of this compound on the period of the cellular circadian clock.
-
Cell Culture: Human U2OS cells stably expressing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-dLuc) are cultured to confluence in 35-mm dishes or 96-well plates.
-
Synchronization: The circadian clocks of the cells are synchronized by treating them with DMEM containing 0.1 µM dexamethasone for 2 hours.
-
Compound Treatment: After synchronization, the medium is replaced with a recording medium containing the desired concentration of this compound or vehicle (DMSO).
-
Bioluminescence Recording: The bioluminescence rhythms of the cells are continuously monitored in real-time using a luminometer.
-
Data Analysis: The period, amplitude, and phase of the circadian rhythm are calculated from the bioluminescence data using specialized software.
Molecular Docking Protocol (RosettaLigand)
Molecular docking simulations were performed to predict the binding mode of this compound to CKIα.
-
Ligand Conformer Generation: Multiple distinct 3D conformations of this compound are generated to account for ligand flexibility.
-
Ligand Parametrization: The generated ligand conformers are parametrized for use with the RosettaLigand software.
-
Protein Preparation: The crystal structure of human CKIα (e.g., PDB code 6GZD) is prepared by relaxing the structure with all-heavy-atom constraints to minimize its energy.
-
Docking Simulation: The RosettaLigand docking protocol, customized via an XML RosettaScript, is used to perform thousands of independent docking simulations to identify the lowest binding energy conformation of this compound within the CKIα active site.
-
Model Selection: The conformation with the lowest binding energy is selected as the final predicted binding model.[6]
Visualizations
Caption: this compound inhibits CKIα/δ, stabilizing PER/CRY and lengthening the circadian period.
Caption: Workflow for characterizing the biochemical properties of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CLOCK-binding small molecule disrupts the interaction between CLOCK and BMAL1 and enhances circadian rhythm amplitude - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
NCC007 target identification and validation
Despite a comprehensive search, no publicly available scientific literature or clinical data could be found for a compound or target designated "NCC007." This prevents the creation of the requested in-depth technical guide on its target identification and validation.
The search for "this compound" and related terms did not yield any specific information regarding a molecule, drug, or biological target with this identifier. The search results pointed to general topics in cancer research, including molecular classification of tumors, various signaling pathways such as the Wnt and endocannabinoid pathways, and information on unrelated clinical trials.
Without foundational information on this compound, such as its molecular structure, biological context, or putative mechanism of action, it is not possible to provide the requested detailed summary of quantitative data, experimental protocols, or visualizations of its signaling pathways and experimental workflows.
It is possible that "this compound" is an internal, proprietary designation for a compound that is not yet in the public domain, a hypothetical molecule, or a misspelling of another entity.
Therefore, the request for a technical guide or whitepaper on the target identification and validation of this compound cannot be fulfilled at this time due to the absence of any available data.
The Role of NCC007 in Cell Signaling: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
NCC007 has emerged as a potent small molecule modulator of a fundamental cellular process: the circadian rhythm. This technical guide delves into the core mechanism of this compound, elucidating its role as a dual inhibitor of Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Through the inhibition of these key kinases, this compound directly influences the phosphorylation status of PERIOD (PER) proteins, central components of the mammalian circadian clock. This intervention prevents the subsequent degradation of PER proteins, leading to a significant lengthening of the circadian period. This guide provides a comprehensive overview of the signaling pathway, quantitative data on this compound's activity, and detailed protocols for key experimental assays, offering a valuable resource for researchers in chronobiology, cell signaling, and drug discovery.
Introduction to this compound and the Circadian Clock
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in mammals, aligning them with the 24-hour day-night cycle. At the molecular level, this clock is driven by a series of transcriptional-translational feedback loops involving a core set of "clock genes" and their protein products.
A critical regulatory node in this intricate network is the post-translational modification of the PER proteins. The stability and nuclear translocation of PER proteins are tightly controlled by phosphorylation, primarily mediated by Casein Kinase I alpha (CKIα) and Casein Kinase I delta (CKIδ). Phosphorylation of PER marks it for proteasomal degradation, a key step in the progression of the circadian cycle.
This compound is a novel chemical probe that has been identified as a dual inhibitor of CKIα and CKIδ[1]. Its ability to interfere with this crucial phosphorylation step makes it a powerful tool for studying and manipulating the circadian clock. By inhibiting CKIα and CKIδ, this compound stabilizes PER proteins, thereby extending the period of the circadian rhythm[1].
The Core Signaling Pathway: this compound's Mechanism of Action
The primary role of this compound in cell signaling is its direct inhibition of CKIα and CKIδ, which in turn modulates the core circadian feedback loop.
The Canonical Circadian Feedback Loop:
-
Transcription Activation: The heterodimeric transcription factor complex CLOCK:BMAL1 drives the transcription of the Period (Per) and Cryptochrome (Cry) genes.
-
Protein Accumulation and Dimerization: PER and CRY proteins are synthesized in the cytoplasm and form a repressive complex.
-
Phosphorylation and Degradation: CKIα and CKIδ phosphorylate PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This phosphorylation is a rate-limiting step that determines the period of the circadian clock.
-
Nuclear Translocation and Repression: The PER:CRY complex translocates to the nucleus and inhibits the transcriptional activity of CLOCK:BMAL1, thus repressing its own transcription.
-
Cycle Reset: As PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.
This compound's Point of Intervention:
This compound acts as a competitive inhibitor at the ATP-binding site of CKIα and CKIδ. By blocking the kinase activity of CKIα and CKIδ, this compound prevents the phosphorylation of PER proteins. This leads to the accumulation of hypophosphorylated, stable PER proteins in the cytoplasm. The increased stability and accumulation of PER proteins delay their nuclear entry and subsequent repression of CLOCK:BMAL1, resulting in a dose-dependent lengthening of the circadian period[1].
Signaling Pathway Diagram
Caption: The signaling pathway of this compound in the context of the core circadian clock.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Enzyme/System | Reference |
| IC50 for CKIα | 1.8 µM | In vitro kinase assay | [1] |
| IC50 for CKIδ | 3.6 µM | In vitro kinase assay | [1] |
| Effective Concentration | 0.32 µM | Cell-based circadian | [1] |
| (for 5-hour period lengthening) | assay (Bmal1-luc) |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the role of this compound in cell signaling.
Cell-Based Circadian Rhythm Assay (Luciferase Reporter Assay)
This assay is used to measure the period of the circadian clock in cultured cells and to assess the effect of compounds like this compound. It typically utilizes a cell line stably expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1 or Per2).
Materials:
-
U2OS or NIH3T3 cells stably expressing a Bmal1-promoter-driven luciferase reporter (Bmal1-luc).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Dexamethasone for synchronization.
-
Recording medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM luciferin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of continuous live-cell recording at 37°C.
Procedure:
-
Cell Seeding: Seed the Bmal1-luc reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Synchronization: To synchronize the circadian rhythms of the cells, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours.
-
Compound Treatment: After synchronization, remove the dexamethasone-containing medium and replace it with 100 µL of recording medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Bioluminescence Recording: Immediately place the plate in a luminometer and record bioluminescence at 37°C for at least 5 days, with measurements taken every 10-30 minutes.
-
Data Analysis: Analyze the bioluminescence data using circadian analysis software (e.g., BioDare2) to determine the period, phase, and amplitude of the rhythms for each condition.
Experimental Workflow: Cell-Based Circadian Assay
Caption: Workflow for the cell-based circadian rhythm assay using a luciferase reporter.
In Vitro Kinase Assay for CKIα/δ
This assay directly measures the enzymatic activity of CKIα or CKIδ and is used to determine the inhibitory potency (IC50) of compounds like this compound.
Materials:
-
Recombinant human CKIα and CKIδ.
-
Substrate: A synthetic peptide derived from the PER2 protein containing the CKI phosphorylation site, or a generic kinase substrate like α-casein.
-
Kinase buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
[γ-32P]ATP.
-
This compound stock solution.
-
Phosphocellulose paper or SDS-PAGE materials.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, recombinant CKIα or CKIδ, and the substrate protein/peptide.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and boiling.
-
Detection of Phosphorylation:
-
Phosphocellulose Paper: Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated substrate using a phosphorimager.
-
-
IC50 Determination: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Logical Relationship: IC50 Determination
Caption: Logical flow for determining the IC50 value of this compound.
Broader Implications and Future Directions
While the primary characterized role of this compound is in the modulation of the circadian clock, it is important to consider the broader functions of its targets, CKIα and CKIδ. These kinases are involved in a multitude of cellular processes, including:
-
Wnt Signaling: CKIα is a key component of the β-catenin destruction complex and acts as a negative regulator of Wnt signaling.
-
Cell Cycle Control: CKIδ has been implicated in the regulation of cell cycle progression.
-
DNA Repair: Members of the CKI family are involved in DNA damage response pathways.
The ability of this compound to inhibit CKIα and CKIδ suggests that it may have effects on these other signaling pathways. Future research should explore the potential polypharmacology of this compound and its therapeutic implications beyond chronobiology, for instance, in oncology where CKI isoforms are often dysregulated. The detailed experimental protocols provided in this guide will be instrumental for researchers aiming to further investigate the multifaceted roles of this compound in cell signaling.
References
The Modulatory Role of NCC007 on PER Protein Phosphorylation: A Technical Guide
For Immediate Release
An In-depth Examination of NCC007, a Potent Dual Inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ), and its Downstream Effects on the Phosphorylation of the core circadian protein Period (PER).
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a derivative of the CKI inhibitor longdaysin, with a focus on its effects on PER protein phosphorylation. This document is intended for researchers, scientists, and drug development professionals working in the fields of circadian biology, chronopharmacology, and related therapeutic areas.
Introduction
The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral processes in mammals. At the core of this molecular clock is a transcriptional-translational feedback loop involving a set of clock genes and their protein products. The Period (PER) proteins are essential components of this feedback loop, and their stability is tightly regulated by post-translational modifications, most notably phosphorylation. Casein Kinase I (CKI), particularly the isoforms CKIα and CKIδ, plays a pivotal role in this process by phosphorylating PER proteins, thereby marking them for proteasomal degradation. The inhibition of CKI activity leads to the stabilization of PER proteins, a subsequent delay in the negative feedback loop, and consequently, a lengthening of the circadian period.[1][2]
This compound has emerged as a potent small molecule inhibitor of both CKIα and CKIδ, demonstrating a more significant period-lengthening effect compared to its predecessor, longdaysin.[1][2] This guide delves into the quantitative effects of this compound on CKI activity and its functional consequences on the circadian clock, providing detailed experimental methodologies and visual representations of the underlying molecular pathways.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against CKIα and CKIδ has been determined through in vitro kinase assays. Furthermore, its functional effect on the circadian period, a direct consequence of altered PER protein phosphorylation and stability, has been quantified in cell-based assays.
| Parameter | This compound | Reference Compound (Longdaysin) | Reference |
| IC50 for CKIα | 1.8 µM | Not explicitly stated, but this compound is more potent | [1][2] |
| IC50 for CKIδ | 3.6 µM | Not explicitly stated, but this compound is more potent | [1][2] |
| Cell-based Circadian Period Lengthening | 0.32 µM for a 5-hour period lengthening | Less potent than this compound | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PER protein phosphorylation and a typical experimental workflow to assess the impact of this compound.
Caption: Signaling pathway of PER protein phosphorylation and the inhibitory action of this compound.
Caption: Experimental workflows for assessing the effect of this compound.
Experimental Protocols
In Vitro CKIα and CKIδ Kinase Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against CKIα and CKIδ.
Materials:
-
Recombinant human CKIα and CKIδ enzymes
-
Casein, dephosphorylated, as a generic substrate (or a specific PER protein fragment)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay system
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer. The final concentration in the assay should typically range from 100 µM to 1 nM. Include a DMSO-only control.
-
Prepare a solution of CKIα or CKIδ in kinase buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a solution of the substrate (e.g., casein) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km of the enzyme for ATP.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the this compound dilution.
-
Add 10 µL of the enzyme solution to each well.
-
Add 10 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-based Circadian Period Lengthening Assay
This protocol describes a method to quantify the functional effect of this compound on the circadian period in a cellular model.
Materials:
-
U2OS cells stably expressing a Bmal1-luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Dexamethasone for synchronization of the cellular clocks.
-
This compound (dissolved in DMSO).
-
Luciferin.
-
35-mm culture dishes or 96-well plates.
-
Luminometer or a real-time bioluminescence monitoring system.
Procedure:
-
Cell Culture and Plating:
-
Culture the Bmal1-luciferase U2OS cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in 35-mm dishes or 96-well plates and grow to confluency.
-
-
Synchronization:
-
Synchronize the cellular clocks by treating the cells with 100 nM dexamethasone for 2 hours.
-
After 2 hours, replace the medium with a recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).
-
-
Compound Treatment:
-
Add this compound to the recording medium at various final concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.
-
-
Bioluminescence Monitoring:
-
Immediately place the culture dishes or plates into a luminometer or a real-time bioluminescence monitoring system equipped with a temperature- and CO2-controlled incubator.
-
Record the bioluminescence from each sample at regular intervals (e.g., every 10 minutes) for at least 5 days.
-
-
Data Analysis:
-
The raw bioluminescence data will show rhythmic oscillations.
-
Analyze the data using a suitable software (e.g., a sine-fitting algorithm or Fourier analysis) to determine the period length of the circadian rhythm for each concentration of this compound.
-
Plot the change in period length against the concentration of this compound to generate a dose-response curve.
-
Conclusion
This compound is a potent dual inhibitor of CKIα and CKIδ that effectively modulates the core circadian clock machinery by inhibiting the phosphorylation of PER proteins. This leads to their stabilization and a subsequent lengthening of the circadian period. The quantitative data and detailed protocols provided in this technical guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting the circadian clock with small molecules like this compound. The provided diagrams offer a clear visualization of the underlying molecular mechanisms and experimental approaches. This information is critical for the continued exploration of chronopharmacological interventions for a variety of disorders linked to circadian disruption.
References
Unraveling the Molecular Targets of NCC007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets of NCC007, a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action for research and drug development purposes.
Core Molecular Targets and Quantitative Inhibitory Activity
This compound has been identified as a potent inhibitor of two key members of the Casein Kinase I family, CKIα and CKIδ. The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against these two kinases.
| Target | IC50 (µM) |
| Casein Kinase Iα (CKIα) | 1.8 |
| Casein Kinase Iδ (CKIδ) | 3.6 |
Signaling Pathways Modulated by this compound
The primary molecular targets of this compound, CKIα and CKIδ, are integral components of distinct and critical cellular signaling pathways. Inhibition of these kinases by this compound can therefore significantly impact these pathways.
Casein Kinase Iα (CKIα) and the Wnt/β-catenin Signaling Pathway
CKIα is a crucial negative regulator of the canonical Wnt/β-catenin signaling pathway.[1] In the absence of a Wnt ligand, CKIα participates in a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting CKIα, this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes.
References
Methodological & Application
Application Note: In Vitro Profiling of NCC007, a Novel Wnt/β-Catenin Signaling Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCC007 is a novel small molecule inhibitor targeting the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in the initiation and progression of numerous cancers. This compound is hypothesized to interfere with the nuclear translocation of β-catenin, a key downstream effector of the pathway, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival. This document provides detailed protocols for the in vitro characterization of this compound's biological activity.
Key Experiments and Methodologies
A series of in vitro assays are essential to characterize the mechanism of action and potency of this compound. These include assessing its impact on Wnt pathway-specific reporter activity, overall cell health, the subcellular localization of β-catenin, and the expression of downstream target genes.
TCF/LEF Reporter Assay (TOP/FOP Flash Assay)
This luciferase-based reporter assay is a gold standard for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[1][2][3][4][5][6] It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated TCF/LEF binding sites.[4][5] A reduction in the TOP/FOP-Flash signal ratio upon treatment with this compound indicates inhibition of the Wnt pathway.
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line with an active Wnt pathway) in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Luciferase Activity Measurement: After 24-48 hours of incubation with the compound, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash luciferase activity.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability. The MTT or CellTiter-Glo® assay is commonly used for this purpose.[7][8]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence for β-catenin Localization
This imaging-based assay visualizes the effect of this compound on the nuclear translocation of β-catenin, a hallmark of Wnt pathway activation.[9]
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate. Treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence or absence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of β-catenin using a fluorescence microscope.
Western Blot Analysis
This technique is used to quantify the protein levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA expression levels of Wnt pathway target genes, such as AXIN2, MYC, and CCND1.[10]
Experimental Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers and a SYBR Green or TaqMan-based detection method.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCt method.
Data Presentation
Table 1: Effect of this compound on Wnt Reporter Activity
| This compound Concentration (µM) | Normalized TOP/FOP Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 1 | 0.52 | 48 |
| 10 | 0.15 | 85 |
| 100 | 0.05 | 95 |
Table 2: Cytotoxicity of this compound in SW480 Cells (48h Treatment)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 |
| 10 | 75 |
| 50 | 40 |
| 100 | 15 |
Table 3: Effect of this compound on Wnt Target Gene Expression (qRT-PCR)
| Treatment | Relative AXIN2 mRNA Expression | Relative MYC mRNA Expression |
| Vehicle Control | 1.00 | 1.00 |
| Wnt3a | 8.50 | 6.20 |
| Wnt3a + this compound (10 µM) | 1.20 | 1.50 |
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the proposed mechanism of action of this compound.
Caption: In vitro experimental workflow for the characterization of this compound.
References
- 1. TOP/FOP luciferase reporter assay [bio-protocol.org]
- 2. TOP/FOPFlash reporter assay [bio-protocol.org]
- 3. TOP/FOP-Flash luciferase reporter analysis [bio-protocol.org]
- 4. jcancer.org [jcancer.org]
- 5. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NCC007 in Animal Studies
Introduction
These application notes provide a general framework for conducting preclinical animal studies to evaluate the dosage, safety, and efficacy of investigational anti-cancer compounds. The protocols outlined below are intended to serve as a starting point for researchers and should be adapted based on the specific characteristics of the test article and the research questions being addressed.
Quantitative Data Summary
Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a template for summarizing key dosage and efficacy data from animal studies.
Table 1: Dose Escalation and Maximum Tolerated Dose (MTD) in Rodent Models
| Animal Model | Strain | Route of Administration | Dosing Schedule | Dose Level (mg/kg) | Number of Animals | Observed Toxicities | Maximum Tolerated Dose (MTD) (mg/kg) |
| Mouse | C57BL/6 | Intravenous (IV) | Once weekly for 4 weeks | 1 | 5 | No significant toxicity | 10 |
| 3 | 5 | Mild, transient weight loss | |||||
| 10 | 5 | Reversible hematological changes | |||||
| 30 | 5 | Significant weight loss, lethargy | |||||
| Rat | Sprague-Dawley | Oral (PO) | Daily for 14 days | 5 | 6 | No significant toxicity | 20 |
| 10 | 6 | No significant toxicity | |||||
| 20 | 6 | Mild gastrointestinal distress | |||||
| 40 | 6 | Moderate gastrointestinal distress, elevated liver enzymes |
Table 2: Antitumor Efficacy in Xenograft Models
| Xenograft Model | Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor Regression (%) | Median Survival (Days) |
| Human Colorectal Carcinoma (HCT116) | Nude Mouse | Vehicle Control | - | Q3D x 4 | 0 | 0 | 25 |
| NCC007 | 5 | Q3D x 4 | 45 | 5 | 38 | ||
| This compound | 10 | Q3D x 4 | 78 | 20 | 52 | ||
| Human Pancreatic Cancer (PANC-1) | SCID Mouse | Vehicle Control | - | BIW x 3 weeks | 0 | 0 | 30 |
| This compound | 7.5 | BIW x 3 weeks | 62 | 10 | 45 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in a specific animal model and dosing schedule.
Materials:
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Healthy, age-matched rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Standard laboratory equipment for animal handling, dosing, and observation.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
Group Assignment: Randomly assign animals to dose cohorts (typically 3-5 animals per group). Include a vehicle control group.
-
Dose Escalation: Start with a low, predicted-to-be-safe dose. Administer this compound according to the planned route and schedule. Subsequent cohorts receive escalating doses (e.g., using a modified Fibonacci sequence).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming. Record all observations.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 20% body weight loss or any signs of severe, life-threatening toxicity.
-
Necropsy and Histopathology: At the end of the observation period, perform a full necropsy and collect tissues for histopathological analysis to identify any target organ toxicities.
Xenograft Tumor Model Efficacy Study
Objective: To evaluate the antitumor activity of this compound in an in vivo tumor model.
Materials:
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Group Assignment: Randomize mice with established tumors into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and tumor regression.
-
Survival Analysis: Monitor animals for survival and plot Kaplan-Meier survival curves.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for NCC007 Treatment in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCC007 is a potent and selective dual inhibitor of Casein Kinase I alpha (CKIα) and delta (CKIδ). These serine/threonine kinases are integral components of various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. CKIα and CKIδ are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in numerous malignancies, driving tumor proliferation and survival. Furthermore, these kinases play a crucial role in the regulation of circadian rhythms, and disruption of the circadian clock has been linked to an increased risk of cancer. This document provides detailed protocols for the preclinical evaluation of this compound in murine cancer models, based on established methodologies for highly similar CKIδ inhibitors.
Data Presentation
In Vitro Potency of Structurally Related CKIδ/ε Inhibitor SR-3029
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | 86 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 |
Data for SR-3029, a potent CK1δ/ε inhibitor, is presented as a surrogate for this compound due to the high structural and functional similarity and the availability of public data.[1]
In Vivo Efficacy of the CKIδ/ε Inhibitor SR-3029 in Murine Xenograft Models
| Tumor Model | Treatment and Dosage | Outcome |
| MDA-MB-231 (TNBC) | SR-3029, 20 mg/kg, daily i.p. injection | Marked impairment of tumor growth.[2] |
| MDA-MB-468 (TNBC) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |
| SKBR3 (HER2+) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |
| BT474 (HER2+) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth.[1] |
| PDX Model (Basal-like) | SR-3029, 20 mg/kg, daily i.p. injection | Significant inhibition of tumor growth and induction of apoptosis.[2][3] |
TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive; PDX: Patient-Derived Xenograft; i.p.: intraperitoneal.
Pharmacokinetic Profile of SR-3029 in Mice (IV Dosing, 1 mg/kg)
| Compound | Cmax (μM) | Cl (ml/min/kg) | AUC (μM·h) | T1/2 (h) | Brain Penetration (%) |
| SR-3029 | 7.3 | 5.5 | 6.35 | 0.90 | 12 |
This data for the related inhibitor SR-3029 provides an indication of the expected pharmacokinetic properties.[4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable formulation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Sterile Water for Injection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.[2]
-
Based on the desired final concentration and the weight of the animals, dilute the this compound stock solution with the vehicle to achieve the target dosage in an appropriate injection volume (typically 100-200 µL for a mouse).
-
Vortex the final solution thoroughly to ensure complete mixing.
-
The prepared formulation should be used immediately or stored under appropriate conditions as determined by stability studies.
Murine Orthotopic Breast Cancer Xenograft Model
Objective: To establish orthotopic breast tumors in immunodeficient mice and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SKBR3, BT474)[1]
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel
-
Cell culture medium and reagents
-
Calipers for tumor measurement
-
This compound formulation
Procedure:
-
Culture the selected human breast cancer cell lines under standard conditions. For cell lines like MDA-MB-231, they can be engineered to express luciferase for in vivo imaging.[2]
-
On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).
-
Anesthetize the mice and surgically expose the mammary fat pad.
-
Inject the cell suspension into the mammary fat pad.
-
Suture the incision and monitor the animals for recovery.
-
Allow the tumors to establish and reach a palpable size (e.g., 100 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., a starting dose of 20 mg/kg, based on SR-3029 data) or vehicle control via intraperitoneal injection daily.[1][2]
-
Monitor tumor growth by caliper measurements or bioluminescence imaging at regular intervals.
-
Record animal body weight and monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK1δ: a pharmacologically tractable Achilles’ heel of Wnt-driven cancers? - Cheong - Annals of Translational Medicine [atm.amegroups.org]
- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring NCC007 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCC007 is a novel protein kinase that plays a critical role in a hypothetical cell proliferation pathway. As with other kinases, its dysregulation is implicated in various disease states, making it a prime target for therapeutic intervention.[1] Accurate and robust measurement of this compound's enzymatic activity is fundamental for basic research and for the discovery and development of novel inhibitors.[1][2] These application notes provide a detailed overview of established biochemical and cell-based methods for quantifying this compound activity, complete with step-by-step protocols and data presentation guidelines. The assays described here are standard industry practices for measuring the activity of protein kinases.
I. Overview of Assay Technologies
Measuring the catalytic function of this compound involves quantifying the transfer of a phosphate group from ATP to a specific substrate.[1] This can be achieved through direct measurement of enzymatic activity using purified components (biochemical assays) or within a more physiologically relevant cellular environment (cell-based assays).[3]
Biochemical Assays
Biochemical assays directly measure the catalytic function of the purified this compound enzyme.[2][4] They are essential for high-throughput screening (HTS) of compound libraries to identify potential inhibitors and for detailed mechanistic studies.[1][2] Common formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4][5] They are known for their high sensitivity and broad dynamic range.[6]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to monitor phosphorylation, offering high sensitivity and reduced background interference.[4][7]
-
Radiometric Assays: Considered the "gold standard" for direct and reliable measurement, these assays use radioisotope-labeled ATP (e.g., ³²P-ATP) to track phosphate transfer.[8] However, safety and disposal requirements have led to the dominance of non-radioactive methods in HTS.[4]
Cell-Based Assays
Cell-based assays measure this compound activity or the downstream consequences of its activity within intact cells. These methods provide crucial information on how a compound interacts with its target in a complex biological system, assessing factors like cell permeability and engagement with the target in its native state.[3][9] Key methods include:
-
Western Blotting: This technique allows for the specific detection of the phosphorylated substrate of this compound in cell lysates using a phospho-specific antibody. It provides semi-quantitative data on the phosphorylation status and confirms the molecular weight of the target.
-
In-Cell ELISA (ICE): A high-throughput alternative to Western blotting, In-Cell ELISA quantifies the level of substrate phosphorylation directly in cells cultured in microplates.[10] This method is highly sensitive and suitable for screening and dose-response studies.
II. Hypothetical this compound Signaling Pathway
For the purposes of these protocols, we will assume this compound is a key component in a growth factor signaling cascade. A growth factor binds to its receptor tyrosine kinase (RTK), leading to the recruitment and activation of this compound. Activated this compound then phosphorylates a downstream substrate, "Substrate-X," which in turn promotes cell proliferation.
III. Data Presentation
Quantitative data from various assays should be summarized for clear comparison. This allows researchers to select the most appropriate assay based on their specific needs, such as throughput, sensitivity, and the biological question being addressed.
| Assay Type | Principle | Throughput | Key Readout | Common Use Case |
| Biochemical | ||||
| ADP-Glo™[5] | Luminescence (ADP detection) | High (384/1536-well) | Relative Light Units (RLU) | Primary HTS, IC₅₀ determination |
| TR-FRET[7] | Time-Resolved FRET | High (384/1536-well) | FRET Ratio | HTS, binding kinetics |
| Cell-Based | ||||
| Western Blot[11] | Chemiluminescence/Fluorescence | Low | Band Intensity | Target validation, mechanism of action |
| In-Cell ELISA | Colorimetric/Fluorescence | Medium-High (96/384-well) | Absorbance/Fluorescence | Secondary screening, dose-response |
IV. Experimental Protocols
Protocol 1: Biochemical Activity of this compound using ADP-Glo™ Assay
This protocol measures the amount of ADP produced during the this compound kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is quantified via a luciferase reaction.[5][6]
References
- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
troubleshooting NCC007 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the novel small molecule inhibitor, NCC007.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solution preparation, we recommend using dimethyl sulfoxide (DMSO). This compound is a hydrophobic molecule, and DMSO is a polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[1][2] For most in vitro assays, a stock concentration of 10 mM in 100% DMSO should be achievable.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous assay buffer?
To avoid solvent-induced artifacts and potential toxicity to cells, it is advisable to keep the final concentration of DMSO in your aqueous assay buffer as low as possible, typically below 0.5%. High concentrations of organic solvents can affect protein structure and function, as well as cell viability.
Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2] This is often due to the compound's low aqueous solubility. Several strategies can be employed to overcome this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Use a co-solvent: The addition of a co-solvent to your aqueous buffer can increase the solubility of this compound.[1][3]
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[4][5]
-
Use of surfactants or cyclodextrins: These agents can help to solubilize hydrophobic compounds.[6]
Q4: How can I determine the kinetic versus thermodynamic solubility of this compound?
Kinetic and thermodynamic solubility are important parameters for understanding the behavior of a compound in solution.[2]
-
Kinetic solubility is typically measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which the compound precipitates over a short period. This is relevant for most in vitro assays where the compound is added from a stock solution.[1][2]
-
Thermodynamic solubility is the equilibrium solubility of the solid compound in a solvent. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 24 hours) to reach equilibrium.[2]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound.
Step 1: Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in your specific experimental buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add a small volume (e.g., 1 µL) of each dilution to a larger volume (e.g., 99 µL) of your aqueous assay buffer in a clear microplate.
-
Incubate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Step 2: Optimizing Solvent Conditions
If the initial solubility is insufficient, the next step is to explore different solvent conditions.
Quantitative Data Summary: this compound Solubility in Various Solvents
| Solvent System | This compound Concentration (µM) | Observations |
| PBS, pH 7.4 | < 1 | Immediate precipitation |
| PBS, pH 7.4 + 0.5% DMSO | 5 | Precipitates after 30 min |
| PBS, pH 7.4 + 1% DMSO | 10 | Stable for up to 2 hours |
| PBS, pH 7.4 + 5% PEG3350 | 15 | Stable for up to 4 hours |
| PBS, pH 7.4 + 0.1% Tween 80 | 25 | Stable for > 6 hours |
Experimental Protocol: Co-solvent and Excipient Screening
-
Prepare stock solutions of various co-solvents (e.g., ethanol, PEG3350) and surfactants (e.g., Tween 80, Pluronic F-68).
-
Prepare your aqueous assay buffer containing different concentrations of these additives.
-
Repeat the Kinetic Solubility Assessment protocol described in Step 1 for each new buffer condition.
-
Monitor for precipitation over a longer time course to assess stability.
Step 3: Advanced Solubilization Techniques
For more challenging solubility issues, advanced formulation strategies may be necessary.
-
pH Modification: If this compound contains acidic or basic functional groups, its solubility can be pH-dependent.[5] Systematically varying the pH of the buffer can identify a range where solubility is maximized.
-
Solid Dispersions: For in vivo studies, creating an amorphous solid dispersion of this compound in a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[7]
-
Nanomilling: Reducing the particle size of this compound to the sub-micron range can increase its surface area and, consequently, its dissolution rate.[8][9]
Visual Guides
Diagram 1: General Workflow for Assessing Compound Solubility
Caption: A typical experimental workflow for determining the kinetic solubility of a research compound.
Diagram 2: Troubleshooting Flowchart for this compound Solubility Issues
Caption: A decision-making flowchart for troubleshooting this compound solubility problems.
Diagram 3: Factors Influencing Small Molecule Solubility
Caption: Key factors that can influence the solubility of a small molecule inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. pharmtech.com [pharmtech.com]
- 6. contractpharma.com [contractpharma.com]
- 7. mdpi.com [mdpi.com]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. contractpharma.com [contractpharma.com]
Technical Support Center: Optimizing NCC007 Concentration for Kinase Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of the novel kinase inhibitor, NCC007, for in vitro kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a kinase assay?
When working with a novel inhibitor like this compound, it is best to start with a broad concentration range to determine its potency. A common approach is to perform a high-dose single-point screen followed by a wider dose-response curve.
-
Initial Single-Point Screen: Test this compound at a relatively high concentration, such as 1 µM or 10 µM, to see if any inhibition occurs.[1]
-
Dose-Response Curve: If inhibition is observed, proceed with a multi-point dose-response experiment. A typical approach is to use a 10-point curve with 3-fold serial dilutions, starting from a high concentration (e.g., 100 µM). This wide range helps to capture the full inhibitory curve and accurately determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[2][3]
Q2: How do I design an experiment to determine the IC50 of this compound?
Determining the half-maximal inhibitory concentration (IC50) is crucial for characterizing the potency of an inhibitor.[2][4] A standard workflow involves a dose-response experiment.
-
Prepare Serial Dilutions: Create a series of this compound concentrations. A common method is to perform 3-fold or 10-fold serial dilutions in the assay buffer, ensuring the final DMSO concentration remains constant across all wells.[3]
-
Set Up Controls: Include positive and negative controls.
-
Negative Control (0% Inhibition): Kinase, substrate, and ATP without any inhibitor (vehicle/DMSO only). This represents maximum kinase activity.
-
Positive Control (100% Inhibition): A known potent inhibitor for the target kinase, or simply the reaction mixture without the kinase enzyme, to establish the background signal.
-
-
Run the Assay: Pre-incubate the kinase with the different concentrations of this compound before initiating the reaction by adding ATP.[5] The reaction time should be optimized to be within the linear range of the assay.[3]
-
Data Analysis: Measure the kinase activity for each concentration. Normalize the data to your controls (0% and 100% inhibition). Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]
Q3: What is the maximum recommended DMSO concentration in the final reaction?
Most kinase assays can tolerate a final concentration of Dimethyl Sulfoxide (DMSO), but high levels can inhibit enzyme activity. It is crucial to determine the DMSO tolerance of your specific assay.
-
General Guideline: For most enzymatic assays, the final DMSO concentration should be kept at or below 1%.[5][6] Some assays may tolerate up to 5-10%, but this must be empirically determined.
-
Recommendation: Test a range of DMSO concentrations (e.g., 0.1% to 5%) on your kinase reaction (without any inhibitor) to see if it impacts the signal. Always maintain the same final DMSO concentration across all wells in your experiment, including controls.[6]
Q4: How does the ATP concentration affect the apparent IC50 of this compound?
The concentration of ATP can significantly influence the measured IC50 value, especially if this compound is an ATP-competitive inhibitor.[2]
-
ATP-Competitive Inhibitors: These inhibitors bind to the same site as ATP.[7] When the ATP concentration is high, more inhibitor is required to compete for the binding site, resulting in a higher apparent IC50.
-
Assay Condition: To fairly compare different inhibitors or to understand the inhibitor's potency under physiological conditions, assays are often run at an ATP concentration equal to its Michaelis constant (Kₘ).[5] Running assays at or below the Kₘ for ATP will favor the detection of competitive inhibitors.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Inhibition Observed at High this compound Concentrations | 1. Inhibitor Inactivity: this compound may not be an inhibitor for the target kinase. 2. Solubility Issues: this compound may have precipitated out of the assay buffer.[8][9] 3. Degradation: The compound may be unstable in the assay buffer. | 1. Confirm Target: Verify that you are using the correct kinase target for this compound. Test against a broader kinase panel to check for off-target activity.[1] 2. Check Solubility: Visually inspect for precipitation. Measure the aqueous solubility of this compound. Consider using a different buffer or adding a small amount of a co-solvent. 3. Assess Stability: Test the stability of this compound in the assay buffer over the time course of the experiment. |
| High Background Signal | 1. Assay Reagent Interference: this compound may interfere with the detection method (e.g., autofluorescence). 2. Contaminated Reagents: Buffers, enzyme, or substrate may be contaminated. | 1. Run a Counter-Screen: Test this compound in the assay without the kinase enzyme to see if it generates a signal on its own. 2. Use Fresh Reagents: Prepare fresh buffers and use new aliquots of enzyme and substrate. |
| Poor Reproducibility (High Well-to-Well Variability) | 1. Pipetting Errors: Inaccurate or inconsistent liquid handling. 2. Incomplete Mixing: Reagents not being mixed thoroughly in the assay wells. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use low-retention tips. 2. Ensure Mixing: Gently mix the plate after each reagent addition. 3. Minimize Edge Effects: Do not use the outer wells of the plate for experimental data. Fill them with buffer or water to create a humidity barrier. |
| IC50 Value is Much Higher/Lower than Expected | 1. Incorrect ATP Concentration: See FAQ Q4. 2. Incorrect Enzyme Concentration: Using too much or too little enzyme can shift the IC50. | 1. Standardize ATP: Run the assay with ATP at its Kₘ value for a standardized result.[5] 2. Optimize Enzyme: Determine the optimal enzyme concentration that produces a robust signal within the linear range of the assay.[3] |
Experimental Protocols
Protocol: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol describes a general method for determining the IC50 of this compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[3]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[1]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Create a 10-point, 3-fold serial dilution series of this compound in kinase buffer with a constant DMSO concentration.
-
Enzyme & Substrate Mix: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the Kₘ for the specific kinase.
2. Assay Procedure:
-
Add 5 µL of each this compound dilution (or control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X Enzyme/Substrate mix to each well.
-
Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the reaction for the predetermined optimal time (e.g., 60 minutes) at room temperature.[3]
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the detection reagent (e.g., Kinase-Glo® Plus Reagent).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
3. Data Analysis and Presentation:
-
Average the replicate readings for each concentration.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the results as % Inhibition vs. Log [this compound].
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50.
Example IC50 Data Table for this compound
| Kinase Target | This compound IC50 (nM) | Hill Slope | R² |
| Kinase A | 45.2 | 1.1 | 0.992 |
| Kinase B | 875.6 | 0.9 | 0.985 |
| Kinase C | >10,000 | N/A | N/A |
Visual Guides
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. promega.com [promega.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility, Stability, and Avidity of Recombinant Antibody Fragments Expressed in Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Solubility, Stability, and Avidity of Recombinant Antibody Fragments Expressed in Microorganisms [frontiersin.org]
NCC007 off-target effects mitigation
Welcome to the technical support center for NCC007. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target a specific kinase involved in oncogenic signaling pathways. Its primary therapeutic goal is to selectively inhibit the proliferation of cancer cells dependent on this kinase. Due to the conserved nature of the ATP-binding site in kinases, off-target activity is a potential concern that requires careful evaluation.[1]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Off-target effects occur when a drug interacts with unintended molecular targets within a cell.[2] For kinase inhibitors, this often means binding to and inhibiting other kinases besides the intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[3][4] It is crucial to identify and mitigate these effects to ensure the specificity and safety of this compound.
Q3: How can I assess the selectivity of this compound in my experiments?
The selectivity of this compound can be evaluated through a combination of in vitro and in-cell assays. A common approach is to perform a broad kinase panel screening, which tests the activity of this compound against a large number of purified kinases.[1] Cellular assays, such as NanoBRET™ Target Engagement assays, can then be used to confirm target binding and selectivity within a physiological context.[5][6]
Q4: What are some general strategies to minimize off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of drug development.[2] Strategies include:
-
Rational Drug Design: Utilizing structural biology to design inhibitors with high specificity for the target kinase.[2]
-
Dose Optimization: Using the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
-
Use of Orthogonal Inhibitors: Comparing the effects of this compound with other inhibitors that target the same primary kinase but have different off-target profiles.[7]
-
Genetic Validation: Employing techniques like CRISPR/Cas9 to knock out the intended target and verify that the observed phenotype is indeed a result of on-target inhibition.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed at expected therapeutic concentrations. | This could be due to potent off-target effects of this compound. | Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1] Validate these off-targets in cellular assays. Consider using a lower concentration of this compound or testing a more selective analog if available. |
| Inconsistent results between biochemical and cell-based assays. | Discrepancies can arise from differences in ATP concentration, the presence of scaffolding proteins, or cellular metabolism of the compound. | For biochemical assays, ensure the ATP concentration is close to the Km value for the target kinase to allow for accurate IC50 determination.[8] For cell-based assays, use target engagement methods like NanoBRET™ to confirm the compound is reaching and binding to its intended target in the cellular environment.[6] |
| Observed phenotype does not match the known function of the target kinase. | The phenotype may be a result of inhibiting an unknown off-target. | Use CRISPR/Cas9 to knock out the intended target kinase. If the phenotype persists in the knockout cells upon treatment with this compound, it is likely due to an off-target effect.[3] A genetic target-deconvolution strategy can then be employed to identify the true target.[3] |
| Difficulty in achieving a significant therapeutic window. | The potency against the on-target and off-target kinases may be too similar. | Consider medicinal chemistry efforts to improve the selectivity of this compound. This could involve modifying the compound to enhance interactions with specific residues in the target kinase's binding pocket that are not conserved in common off-targets. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound to illustrate how to structure and compare results from selectivity and potency assays.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Primary Target Kinase | 15 | Biochemical (TR-FRET) |
| Off-Target Kinase A | 250 | Biochemical (TR-FRET) |
| Off-Target Kinase B | 800 | Biochemical (TR-FRET) |
| Off-Target Kinase C | >10,000 | Biochemical (TR-FRET) |
Table 2: Cellular Potency and Target Engagement of this compound
| Cell Line | On-Target IC50 (nM) (Proliferation Assay) | Off-Target IC50 (nM) (Specific Pathway Assay) | NanoBRET™ Target Engagement IC50 (nM) (Primary Target) |
| Cancer Cell Line A (On-target dependent) | 25 | >5000 | 30 |
| Control Cell Line B (On-target independent) | >10,000 | 1200 | Not Determined |
Key Experimental Protocols
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This biochemical assay measures the enzymatic activity of a purified kinase.
-
Principle: A donor fluorophore-labeled antibody detects a phosphorylated substrate, and when in proximity to an acceptor fluorophore on the substrate, FRET occurs. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.[5][9]
-
Methodology:
-
Prepare a reaction mixture containing the purified target kinase, a suitable substrate, and ATP.
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an acceptor-labeled streptavidin).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.
-
2. NanoBRET™ Target Engagement Assay
This cell-based assay quantifies the binding of this compound to its target kinase in living cells.[6]
-
Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When this compound is added, it displaces the tracer, leading to a decrease in the BRET signal.[6]
-
Methodology:
-
Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of this compound.
-
Incubate the plate.
-
Add the NanoBGlo® substrate to measure luciferase activity.
-
Read the plate using a luminometer capable of detecting both the donor and acceptor wavelengths.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 for target engagement.
-
3. CRISPR/Cas9-Mediated Target Knockout for On-Target Validation
This genetic approach is used to confirm that the biological effect of this compound is due to the inhibition of its intended target.[3]
-
Principle: The CRISPR/Cas9 system is used to create a loss-of-function mutation in the gene encoding the target kinase. The response of these knockout cells to this compound is then compared to that of wild-type cells.[3]
-
Methodology:
-
Design and clone a guide RNA (gRNA) specific to an early exon of the target kinase gene into a Cas9 expression vector.
-
Transfect the Cas9/gRNA vector into the cancer cell line of interest.
-
Select single-cell clones and expand them.
-
Verify the knockout of the target kinase at the genomic (sequencing), and protein (Western blot) levels.
-
Treat both wild-type and knockout cells with a range of this compound concentrations.
-
Measure a relevant phenotype (e.g., cell proliferation, apoptosis).
-
If this compound has no effect on the knockout cells, it confirms the on-target mechanism of action.[3]
-
Visualizations
Caption: Experimental workflow for characterizing this compound and validating its on-target effects.
Caption: Simplified signaling pathway illustrating the on-target and potential off-target effects of this compound.
References
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
improving NCC007 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of NCC007 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO at approximately 115 mg/mL, though ultrasonication may be required.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the integrity and stability of this compound solutions.[2] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[3]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including poor solubility in the working solution or degradation of the compound.[4] When a DMSO stock solution is added to an aqueous culture medium, the compound's low aqueous solubility can cause it to precipitate.[5]
To address this, you can try the following:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Briefly warm the solution to 37°C.
-
Solvent Optimization: For in vivo studies, consider using a solvent system with better solubilizing properties.[2]
-
Lower Concentration: The issue may be that the concentration of this compound in your working solution is too high for its aqueous solubility. Try using a more dilute stock solution to minimize the amount of DMSO introduced into your aqueous medium.[5]
Q4: How can I determine if my this compound has degraded?
A4: Degradation of a small molecule can be assessed through several methods:
-
Visual Inspection: Look for changes in color or the appearance of precipitates in the solution.
-
Biological Activity: A decrease in the expected biological effect of this compound could indicate degradation.
-
Analytical Methods: For a more definitive assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation peaks and a decrease in the main compound peak.
Q5: What factors can affect the stability of this compound in my experimental setup?
A5: Several factors can influence the stability of small molecules like this compound in solution:[2]
-
pH: Purine analogs can be unstable in alkaline solutions.[6] Ensure the pH of your buffers and media is within a stable range.
-
Temperature: Elevated temperatures can accelerate degradation.[7] Store solutions at the recommended temperatures and avoid prolonged exposure to higher temperatures.
-
Light: Exposure to light, especially UV light, can cause photolysis and degradation of light-sensitive compounds.[2] Store solutions in amber vials or protected from light.
-
Oxidation: Some compounds are sensitive to air and can oxidize. While there is no specific information indicating this compound is air-sensitive, it is good practice to minimize air exposure for long-term storage.
Troubleshooting Guide
Issue 1: Precipitation upon addition to aqueous media
-
Symptom: The solution becomes cloudy or forms visible particles immediately or shortly after diluting the DMSO stock solution into cell culture media or buffer.
-
Possible Cause: The aqueous solubility of this compound is much lower than its solubility in DMSO. When the DMSO is diluted, the this compound crashes out of solution.[5]
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase DMSO in Final Solution: If your experimental system can tolerate a higher percentage of DMSO, you can use a more concentrated stock solution and a smaller dilution factor, which will result in a higher final DMSO concentration that may keep the compound in solution. However, be mindful of DMSO's potential effects on your cells or assay.[2]
-
Use a Different Solvent System: For certain applications, especially in vivo studies, a co-solvent system may be necessary.
-
Issue 2: Loss of biological activity over time
-
Symptom: Experiments performed with older solutions of this compound show a reduced effect compared to those with freshly prepared solutions.
-
Possible Cause: this compound may be degrading in the working solution at the experimental temperature (e.g., 37°C in an incubator).
-
Solutions:
-
Prepare Fresh Solutions: Prepare working dilutions of this compound fresh from a frozen stock for each experiment.
-
Stability Testing: Perform a time-course experiment to determine the stability of this compound in your specific experimental media and conditions.
-
Minimize Exposure to Harsh Conditions: Protect the working solution from prolonged exposure to light and elevated temperatures.
-
Data and Protocols
This compound Solubility and Storage Summary
| Parameter | Recommendation | Citations |
| Primary Solvent | DMSO | [1] |
| Stock Solution Storage | -20°C (≤ 1 month), -80°C (≤ 6 months) | |
| Aqueous Solubility | Low (prone to precipitation from DMSO stocks) | [5] |
Experimental Protocol: Assessing this compound Stability in Working Solution
This protocol provides a general method to assess the stability of this compound in your experimental media.
Objective: To determine the timeframe over which this compound remains stable and active at the working concentration and temperature.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous medium (e.g., cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Incubator or water bath at the experimental temperature (e.g., 37°C)
-
Method for assessing this compound activity (e.g., cell-based assay, kinase assay)
Procedure:
-
Prepare a fresh working solution of this compound in your experimental medium at the desired final concentration.
-
Aliquot the working solution into several sterile tubes, one for each time point.
-
Place the tubes in an incubator set to your experimental temperature.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot and store it at -80°C until all time points have been collected. The 0-hour time point represents the fresh, undegraded compound.
-
Once all samples are collected, perform your biological assay with all the time-point samples simultaneously.
-
Compare the activity of this compound from the different time points. A significant decrease in activity at later time points indicates degradation.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Decision tree for troubleshooting this compound stability.
Caption: Key factors influencing the stability of this compound.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. LASEC | What Cold Storage is Best for Your Biological Samples? - Laboratory Insights | Read the LASEC Blog [lasec.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
NCC007 degradation problems in experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of NCC007, a hypothetical small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in DMSO at concentrations up to 100 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For short-term storage, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, this compound exhibits sensitivity to light, which can lead to photodegradation.[1] It is recommended to handle the compound in a light-protected environment and store solutions in amber vials or tubes wrapped in aluminum foil.
Q4: At what temperature is this compound stable in aqueous solution?
A4: The stability of this compound in aqueous solution is temperature-dependent. For optimal stability during experiments, it is recommended to keep solutions on ice and prepare fresh dilutions from a DMSO stock immediately before use. Prolonged incubation at 37°C can lead to significant degradation.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency of this compound in my cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound is susceptible to hydrolysis and oxidation, especially in aqueous media at physiological pH and temperature.[2][3] Prepare fresh dilutions of this compound for each experiment from a DMSO stock stored at -20°C. Minimize the time the compound spends in aqueous solution before being added to the cells.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Serum proteins in cell culture media can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line, or perform a dose-response curve in serum-free media to assess the impact of serum.
-
-
Possible Cause 3: Incorrect storage.
Issue 2: I am seeing high variability between replicate experiments.
-
Possible Cause 1: Inconsistent compound handling.
-
Solution: Ensure consistent timing and technique when diluting and adding this compound to your experimental setup. As this compound can degrade over time in aqueous solutions, even small variations in incubation times before application can lead to variability.
-
-
Possible Cause 2: Photodegradation.
-
Solution: Protect all solutions containing this compound from light by using amber tubes and minimizing exposure to ambient light during experimental setup.[1]
-
-
Possible Cause 3: Cellular health.
-
Solution: Ensure that the cells used in your assays are healthy and within a consistent passage number range. Stressed or unhealthy cells can respond differently to drug treatment.
-
Issue 3: I am observing unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High final DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations of DMSO can be toxic to some cell lines. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
-
Possible Cause 2: Degradation products.
-
Solution: Degradants of this compound may have different biological activities. To minimize the impact of degradation products, always use freshly prepared solutions. If you suspect degradation is an issue, you can analyze your solution using HPLC to check for the presence of degradation peaks.
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Concentration | Incubation Time (hours) | % Remaining this compound |
| DMSO | 10 mM | 24 | >99% |
| PBS (pH 7.4) | 100 µM | 2 | 85% |
| PBS (pH 7.4) | 100 µM | 8 | 62% |
| Cell Culture Media + 10% FBS | 10 µM | 24 | 45% |
Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature | Incubation Time (hours) | % Remaining this compound |
| 4°C | 24 | 92% |
| 25°C | 24 | 58% |
| 37°C | 24 | 31% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Immediately before use, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
Keep the working solutions on ice and protected from light until they are added to the experiment.
-
Protocol 2: General Cell-Based Assay
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, prepare fresh serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
addressing NCC007 variability in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in replicate experiments involving NCC007.
Frequently Asked Questions (FAQs)
1. My IC50 values for this compound vary significantly between replicate experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, often related to cell culture conditions, reagent handling, and assay parameters. Key areas to investigate include:
-
Cell Line Integrity: Ensure the use of authenticated, low-passage cell lines to maintain consistent genetic and phenotypic characteristics. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
-
Reagent Stability: this compound is sensitive to storage conditions. Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to reduced potency.
-
Hypoxia Induction Consistency: As a hypoxia-activated prodrug, the level and duration of hypoxia are critical. Inconsistent oxygen levels will directly impact the activation of this compound and, consequently, its cytotoxic effect.
-
Cell Seeding Density: Variations in the number of cells seeded can alter the cell-to-drug ratio and affect the final readout of viability assays.[2]
-
Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or instrumentation can introduce variability.[2][3]
2. I am observing an "edge effect" in my 96-well plate assays with this compound. How can I mitigate this?
The edge effect, where cells in the outer wells of a microplate behave differently than those in the inner wells, is a common source of variability.[2] To minimize this:
-
Proper Plate Incubation: Ensure even temperature and humidity distribution in the incubator. Stacking plates can create gradients.
-
Humidification: Use a secondary container with sterile water or saline-soaked paper towels to maintain humidity and reduce evaporation from the edge wells.
-
Plate Sealing: Employ breathable sealing films to minimize evaporation while allowing for gas exchange.
-
Well Shaking: Gently agitate the plates after seeding to ensure a uniform cell monolayer.
-
Experimental Design: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or a buffer solution.
3. How can I ensure consistent hypoxia induction for this compound activation across experiments?
Consistent hypoxia is crucial for reproducible results with this compound. Here are some best practices:
-
Hypoxia Chamber Calibration: Regularly calibrate and monitor the oxygen levels in your hypoxia chamber.
-
Gas Mixture: Use a certified, pre-mixed gas cylinder to ensure a consistent oxygen concentration.
-
Cell Culture Media: Pre-equilibrate the cell culture media to the desired hypoxic conditions before adding it to the cells to prevent rapid re-oxygenation.
-
Duration of Hypoxia: Maintain a consistent duration of hypoxic exposure in all replicate experiments.
-
Chemical Induction: If using chemical inducers of hypoxia (e.g., cobalt chloride), ensure fresh solutions are prepared for each experiment, as their potency can degrade over time.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
This guide provides a systematic approach to identifying and resolving the root causes of variability in this compound IC50 values.
Problem: High variability in calculated IC50 values across replicate plates or experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Impact of Key Variables on this compound IC50
The following table summarizes hypothetical data illustrating how different experimental parameters can influence the observed IC50 of this compound in a cancer cell line.
| Parameter | Condition A | IC50 (µM) - A | Condition B | IC50 (µM) - B | Fold Change |
| Cell Passage | Low (<10) | 5.2 ± 0.4 | High (>30) | 15.8 ± 2.1 | 3.0 |
| Hypoxia (O2%) | 1% | 4.8 ± 0.3 | 5% | 25.1 ± 3.5 | 5.2 |
| This compound Storage | Fresh Aliquot | 5.5 ± 0.5 | >3 Freeze-Thaws | 12.4 ± 1.8 | 2.3 |
| Seeding Density | 5,000 cells/well | 6.1 ± 0.6 | 20,000 cells/well | 10.5 ± 1.2 | 1.7 |
Experimental Protocol: Standard Cell Viability Assay for this compound
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in pre-warmed, serum-free media.
-
Remove the media from the wells and add the this compound dilutions.
-
Include vehicle control (e.g., DMSO) wells.[3]
-
-
Hypoxia Induction:
-
Place the plate in a calibrated hypoxia chamber set to the desired oxygen concentration (e.g., 1% O2).
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
Viability Assessment (e.g., using a resazurin-based assay):
-
Remove the plate from the hypoxia chamber.
-
Add the viability reagent to each well and incubate for the recommended time.
-
Read the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Guide 2: Understanding the Mechanism of Action of this compound
This compound is a hypoxia-activated prodrug. Under normoxic (normal oxygen) conditions, it is relatively non-toxic. However, in the hypoxic environment characteristic of solid tumors, it is reduced by intracellular reductases to its active, cytotoxic form, which then induces DNA damage.[4]
Signaling Pathway: Hypoxic Activation of this compound
References
- 1. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce background noise in NCC007 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and achieve optimal results in your NCC007 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound assays?
High background noise in an ELISA-based assay like the this compound can originate from several factors. The most common culprits include non-specific binding of antibodies, insufficient washing, issues with reagent quality, suboptimal incubation conditions, and overdevelopment of the substrate.[1][2][3] Non-specific binding, where antibodies adhere to unintended proteins or the assay plate itself, is a frequent source of unwanted signal.[2]
Q2: How does non-specific binding occur and how can I prevent it?
Non-specific binding happens when antibodies attach to sites on the assay plate that are not occupied by the target antigen.[4][5] This can be minimized by effective blocking and optimizing antibody concentrations. A blocking buffer, typically containing proteins like bovine serum albumin (BSA) or casein, is used to coat these unoccupied sites and prevent antibodies from binding to them.[4][6][7]
Q3: What is the role of the blocking buffer and how do I choose the right one?
The blocking buffer is crucial for minimizing background by preventing the non-specific binding of antibodies to the microplate wells.[4][8] The ideal blocking buffer should not interact with the target antigen or the antibodies in the assay.[7] Common blocking agents include BSA, non-fat dry milk, and casein.[4][5] The choice of blocking buffer may need to be empirically determined for your specific this compound assay. For instance, BSA-based blockers are often preferred for assays using biotin-streptavidin detection systems.[4]
Q4: Can the concentration of my primary and secondary antibodies affect background noise?
Yes, using excessively high concentrations of either the primary or secondary antibody is a common cause of high background.[3][9] It is essential to determine the optimal antibody concentration through titration experiments.[10] This involves testing a range of antibody dilutions to find the concentration that provides the best signal-to-noise ratio.[11]
Q5: How critical are the washing steps in reducing background?
Washing steps are extremely important for reducing background noise.[6][8] Insufficient washing can leave unbound antibodies and other reagents in the wells, leading to a high background signal.[6] Increasing the number of washes, the volume of wash buffer, and including a soaking step can all help to reduce background.[1][8] The composition of the wash buffer, often containing a detergent like Tween-20, also plays a role in minimizing non-specific interactions.[5][6]
Troubleshooting High Background Noise
This guide provides a systematic approach to identifying and resolving the root cause of high background noise in your this compound assays.
Logical Flow for Troubleshooting High Background
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. ウェスタンブロッティング用やELISA用のブロッキングバッファー | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
NCC007 unexpected results in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected results observed with NCC007 in cell viability assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy in the IC50 value of this compound between different cell viability assays (e.g., MTT vs. CellTiter-Glo). Why is this happening?
A1: Discrepancies in IC50 values between different cell viability assays are a common issue and can arise from the distinct principles underlying each assay.
-
Metabolic Assays (MTT, XTT, WST-1): These assays measure the activity of mitochondrial dehydrogenases. A compound like this compound, a kinase inhibitor, might alter cellular metabolism without directly inducing cell death, leading to a perceived decrease in viability in these assays.[1][2]
-
ATP-Based Assays (CellTiter-Glo): This assay quantifies ATP levels as an indicator of metabolically active cells.[1] Changes in cellular metabolism induced by this compound could affect ATP production and, consequently, the assay readout, which may not directly correlate with cell death.
-
Membrane Integrity Assays (Trypan Blue, Calcein AM): These assays directly measure cell membrane integrity.[3][4] If this compound induces apoptosis or necrosis, these assays will reflect that. However, if the compound primarily causes cell cycle arrest or senescence, the results might differ significantly from metabolic assays.
It is crucial to use orthogonal assays that measure different cellular parameters to obtain a comprehensive understanding of this compound's effects.
Q2: The cytotoxic effect of this compound seems to decrease at higher concentrations in our assay. What could be the cause of this paradoxical result?
A2: This phenomenon, often referred to as a non-monotonic dose-response curve, can be attributed to several factors:
-
Compound Solubility: this compound might precipitate out of solution at higher concentrations, reducing its effective concentration and thus its apparent cytotoxicity. Refer to the solubility data for this compound in your specific cell culture medium.[5]
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects that may counteract the primary cytotoxic mechanism.[6][7] For instance, this compound might inhibit other kinases at higher concentrations, leading to unexpected cellular responses.
-
Assay Interference: The compound itself might interfere with the assay chemistry at high concentrations. For example, it could directly react with the assay reagent or absorb light at the detection wavelength.
To investigate this, you should visually inspect for precipitation in your culture wells and run appropriate controls to test for assay interference.
Q3: We see a dramatic drop in cell viability with this compound after a short incubation time (e.g., 6 hours), but the effect is less pronounced at later time points (e.g., 24 or 48 hours). Why is this occurring?
A3: The time-dependent effects of a compound can be complex. Here are a few potential explanations:
-
Compound Stability: this compound may not be stable in your cell culture medium over longer incubation periods, leading to a decrease in the effective concentration over time.
-
Cellular Adaptation: Cells may adapt to the presence of the inhibitor over time by activating compensatory signaling pathways.
-
Cell Cycle Effects: this compound, as a Casein Kinase I inhibitor, might induce a rapid cell cycle arrest. At early time points, this could lead to a sharp decrease in metabolic activity (as measured by assays like MTT), which might be interpreted as a loss of viability. At later time points, the cells might remain arrested but viable, or a sub-population might escape the arrest.
Time-course experiments with multiple assay endpoints (e.g., cell cycle analysis, apoptosis markers, and direct cell counting) are recommended to dissect these possibilities.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Prepare fresh stock solutions of this compound. Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a different solvent or a lower final concentration of the solvent (e.g., DMSO). |
| Incomplete Solubilization (MTT assay) | Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer and mixing thoroughly. |
Issue 2: Unexpectedly Low or No Cytotoxicity
| Possible Cause | Recommended Solution |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a biochemical assay against its known targets, CKIα and CKIδ. |
| Cell Line Resistance | The chosen cell line may not be sensitive to CKIα/δ inhibition. Consider using a positive control compound known to be effective in your cell line. |
| Incorrect Assay Timing | The cytotoxic effects of this compound may be delayed. Perform a time-course experiment to determine the optimal incubation time. |
| High Seeding Density | A high cell density can lead to nutrient depletion and contact inhibition, which may mask the effects of the compound. Optimize the cell seeding density. |
Experimental Protocols
Standard MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for a typical cell viability assay.
References
- 1. 细胞活力和增殖测定 [sigmaaldrich.com]
- 2. [PDF] Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
- 3. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 4. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Overcoming NCC007 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the investigational compound NCC007 in cell lines.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a systematic approach to identifying and characterizing resistance to this compound in your cell line models.
| Observation | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition at previously effective this compound concentrations. | Development of acquired resistance. | 1. Confirm the identity and purity of your this compound compound. 2. Perform a dose-response curve to quantify the shift in IC50 value. 3. Analyze expression levels of the primary target of this compound. 4. Investigate activation of alternative signaling pathways. |
| High intrinsic resistance in a new cell line. | Pre-existing resistance mechanisms. | 1. Screen a panel of diverse cell lines to identify sensitive models. 2. Analyze the genomic and transcriptomic profile of the resistant cell line for mutations in the drug target or expression of resistance-associated genes (e.g., ABC transporters). |
| Heterogeneous response within a cell population. | Clonal evolution and selection of resistant subpopulations. | 1. Perform single-cell cloning to isolate and characterize resistant clones.[1] 2. Utilize techniques like flow cytometry to analyze population heterogeneity. |
| Initial response followed by rapid regrowth. | Induction of adaptive resistance mechanisms. | 1. Investigate transient changes in gene expression or protein activation following this compound treatment. 2. Consider combination therapies to block these adaptive responses.[2] |
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical "Resistance-Associated Kinase 1" (RAK1). RAK1 is a critical node in a signaling pathway that promotes cell survival and proliferation in certain cancer types. By inhibiting RAK1, this compound aims to induce apoptosis and halt tumor cell growth.
Q2: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A2: Resistance to targeted therapies can arise through various mechanisms, including:
-
Target alterations: Mutations in the drug target that prevent drug binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for the inhibited target.[2]
-
Drug efflux: Increased expression of drug transporters, such as P-glycoprotein (MDR1), that pump the drug out of the cell.[3]
-
Metabolic reprogramming: Alterations in cellular metabolism that support survival in the presence of the drug.[3]
Experimental
Q3: How do I establish an this compound-resistant cell line?
A3: A common method for generating a resistant cell line is through continuous exposure to escalating concentrations of the drug.[3][4] This process selects for cells that can survive and proliferate in the presence of this compound.[1][5]
Q4: My cells have developed resistance to this compound. What are my next steps?
A4: Once resistance is confirmed, the next steps involve characterizing the resistance mechanism. This can include:
-
Sequencing the RAK1 gene: To identify potential drug-resistant mutations.
-
Phospho-proteomic analysis: To identify upregulated signaling pathways.
-
Gene expression analysis (RNA-seq or qPCR): To look for changes in the expression of genes associated with resistance.
-
Functional assays: To test the efficacy of combination therapies.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound through continuous drug exposure.
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cell line at a low density.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells for growth. Change the media with fresh this compound-containing media every 3-4 days.
-
Dose Escalation: Once the cells have resumed a steady growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the original IC50).
-
Characterization: Periodically freeze down vials of cells at different stages of resistance development and characterize their level of resistance using a dose-response assay.
Protocol 2: Assessing Combination Therapy to Overcome Resistance
Objective: To evaluate the efficacy of combining this compound with an inhibitor of a potential bypass pathway.
Methodology:
-
Cell Plating: Seed both the parental and this compound-resistant cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the second compound (e.g., an inhibitor of a parallel signaling pathway). Include single-agent controls for both drugs.
-
Incubation: Incubate the cells for a period appropriate to observe effects on cell viability (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn.
Signaling Pathways and Workflows
Caption: this compound mechanism of action in a sensitive cell.
Caption: Bypass signaling as a mechanism of this compound resistance.
Caption: Workflow for characterizing this compound resistance.
References
- 1. The Resistant Cancer Cell Line (RCCL) collection - Industrial Biotechnology Centre - Research at Kent [research.kent.ac.uk]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NCC007 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Casein Kinase I alpha (CKIα) and delta (CKIδ) by the dual inhibitor NCC007 with the effects of genetic knockdown of the corresponding genes, CSNK1A1 and CSNK1D. The objective is to offer a clear, data-supported framework for validating the on-target effects of this compound and understanding its mechanism of action in the context of the circadian rhythm signaling pathway.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes the quantitative effects of the CKIα/δ inhibitor longdaysin (a close analog of this compound) and siRNA-mediated knockdown of CKIα and CKIδ on the period length of the circadian rhythm in U2OS cells.[1][2] The data is extracted from a key study that systematically compared these two approaches.[1] this compound is a derivative of longdaysin, exhibiting more potent inhibition of CKIα and CKIδ.[3]
| Treatment | Target(s) | Effect on Circadian Period Length (U2OS cells) |
| Longdaysin (10 µM) | CKIα, CKIδ, ERK2 | ~13-hour increase |
| siRNA Control | N/A | No significant change |
| siRNA CSNK1A1 (CKIα) | CKIα | Minor increase |
| siRNA CSNK1D (CKIδ) | CKIδ | Minor increase |
| siRNA CSNK1A1 + CSNK1D | CKIα and CKIδ | Significant increase, comparable to longdaysin |
Note: The study with longdaysin also identified ERK2 as a target. The combinatorial knockdown of CKIα, CKIδ, and ERK2 resulted in a dramatic period lengthening similar to longdaysin treatment.[1][4]
Experimental Protocols
siRNA-Mediated Knockdown of CSNK1A1 and CSNK1D in U2OS Cells
This protocol is adapted from methodologies described for siRNA-mediated gene knockdown and circadian rhythm analysis.[1][5][6]
Materials:
-
U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA duplexes targeting human CSNK1A1 and CSNK1D (and non-targeting control)
-
DMEM and fetal bovine serum (FBS)
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS-Bmal1-dLuc cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the required amount of siRNA duplexes (for single or double knockdown) in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes to the cells in each well.
-
Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
-
Circadian Rhythm Synchronization and Measurement:
-
After the incubation period, replace the medium with a recording medium containing luciferin.
-
Synchronize the cellular clocks by a brief treatment with a high concentration of dexamethasone.
-
Measure the bioluminescence from each well at regular intervals (e.g., every hour) for 3-5 days using a luminometer.
-
-
Data Analysis:
-
Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition (control, single knockdown, double knockdown).
-
Validate the knockdown efficiency by performing qRT-PCR or Western blotting for CKIα and CKIδ.
-
Pharmacological Inhibition with this compound
Materials:
-
U2OS cells stably expressing a circadian reporter (e.g., Bmal1-dLuc)
-
This compound (or longdaysin)
-
DMSO (vehicle control)
-
DMEM and FBS
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed U2OS-Bmal1-dLuc cells in a 96-well plate as described above.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in the cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO.
-
Replace the medium in the wells with the medium containing this compound or the vehicle control.
-
-
Circadian Rhythm Synchronization and Measurement:
-
Follow the same procedure for synchronization and bioluminescence measurement as described in the siRNA protocol.
-
-
Data Analysis:
-
Analyze the bioluminescence data to determine the period length of the circadian rhythm for the this compound-treated and vehicle-treated cells.
-
Mandatory Visualization
Caption: The core circadian clock signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for validating this compound effects with genetic knockdown.
References
- 1. High-throughput chemical screen identifies a novel potent modulator of cellular circadian rhythms and reveals CKIα as a clock regulatory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
NCC007 specificity compared to PF-670462
A Comparative Analysis of the Kinase Inhibitor Specificity of NCC007 and PF-670462
For researchers, scientists, and drug development professionals, understanding the precise specificity of kinase inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a detailed comparison of the specificity profiles of two kinase inhibitors, this compound and PF-670462, supported by available experimental data.
Introduction
This compound and PF-670462 are both small molecule inhibitors targeting members of the Casein Kinase 1 (CK1) family, a group of serine/threonine kinases involved in the regulation of numerous cellular processes, including circadian rhythms. While both compounds are utilized in circadian rhythm research, their specificity profiles exhibit notable differences. This comparison guide aims to delineate these differences through a presentation of their primary targets, potency, and known off-target effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PF-670462, focusing on their inhibitory concentrations (IC50) against their primary kinase targets.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Casein Kinase Iα (CKIα) | 1.8[1] |
| Casein Kinase Iδ (CKIδ) | 3.6[1] |
Table 2: Inhibitory Activity of PF-670462
| Target | IC50 (nM) |
| Casein Kinase 1ε (CK1ε) | 7.7[2], 90[3] |
| Casein Kinase 1δ (CK1δ) | 14[2], 13[3] |
Note: Discrepancies in reported IC50 values for PF-670462 may be attributable to variations in experimental conditions and assay formats between different studies.
Specificity Profile Comparison
This compound is identified as a dual inhibitor of Casein Kinase Iα (CKIα) and Casein Kinase Iδ (CKIδ), with IC50 values in the low micromolar range.[1] Currently, comprehensive kinome-wide specificity data for this compound is not widely published, limiting a broader assessment of its off-target effects.
PF-670462 , in contrast, has been more extensively characterized. It is a potent dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), with reported IC50 values in the low nanomolar range.[2][3] While initial reports described PF-670462 as a selective inhibitor with over 30-fold selectivity against a panel of 42 other kinases, a more extensive kinome scan revealed a less selective profile.[2][4] A study utilizing the DiscoverRX® KINOMEscan® platform, which assessed binding to 442 kinases, demonstrated that at a concentration of 10 µM, PF-670462 inhibited 44 kinases by 90% or more.[4] Notable off-targets include pro-apoptotic kinases such as JNK, p38, and EGFR isoforms.[4] This broader inhibitory action has led to its characterization as a "very non-selective kinase inhibitor" in some contexts.[4]
Signaling Pathway Context
Both this compound and PF-670462 modulate the circadian rhythm signaling pathway through their inhibition of CK1 isoforms. CK1δ and CK1ε are key regulators of the core clock proteins PERIOD (PER) and CRYPTOCHROME (CRY). Phosphorylation of PER proteins by CK1δ/ε targets them for degradation, thus influencing the period length of the circadian clock. Inhibition of CK1δ/ε by compounds like PF-670462 leads to the stabilization and nuclear accumulation of PER proteins, resulting in a lengthening of the circadian period.[5] The involvement of CKIα, a target of this compound, in the core circadian clock is also recognized, where it contributes to the regulation of PER protein stability.
Caption: Simplified signaling pathway of the core circadian clock, indicating the inhibitory action of this compound and PF-670462 on Casein Kinase 1 (CK1) isoforms.
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the comparison.
Biochemical Kinase Assays (IC50 Determination)
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
-
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
General Procedure:
-
A purified recombinant kinase is incubated with a specific substrate (peptide or protein) and a phosphate donor, typically ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The inhibitor (this compound or PF-670462) is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period under optimized conditions (e.g., temperature, pH, and concentrations of ATP and substrate).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified.
-
Quantification methods can include:
-
Radiometric assays: Measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
-
Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.
Kinome-Wide Specificity Profiling (e.g., KINOMEscan®)
To assess the broader selectivity of an inhibitor, kinome-wide screening platforms are employed.
-
Objective: To determine the binding affinity of an inhibitor against a large panel of kinases.
-
General Principle (for KINOMEscan®):
-
A library of DNA-tagged kinases is used.
-
Each kinase is individually incubated with the test inhibitor (e.g., PF-670462 at 10 µM) and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the inhibitor to the kinase.
-
Caption: A simplified workflow for kinome-wide specificity profiling using a competitive binding assay format.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Comparison Guide: Kinase Inhibitor "Compound X"
An in-depth analysis of the kinase inhibitor NCC007 could not be performed as no publicly available data exists for a compound with this designation. Searches for "this compound kinase cross-reactivity," "this compound kinase selectivity profile," and "this compound off-target effects" yielded no specific results for a molecule with this name.
It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in scientific literature or public databases. Alternatively, it may be a typographical error.
Without specific information on this compound, a comparison guide detailing its cross-reactivity with other kinases, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated.
To proceed with this request, please provide an alternative name for the kinase inhibitor or confirm the correct nomenclature. Once a specific and publicly documented kinase inhibitor is identified, a comprehensive comparison guide can be developed. This guide would typically include:
-
Kinase Selectivity Profiling: A detailed examination of the inhibitor's binding affinity or inhibitory activity against a broad panel of kinases. This data is crucial for understanding its specificity and potential off-target effects.
-
Quantitative Data Presentation: Summarized data in tabular format, such as IC50 or Ki values, to allow for easy comparison of this compound's potency against its intended target versus other kinases.
-
Experimental Protocols: A thorough description of the methodologies used to determine kinase inhibition, such as biochemical assays (e.g., TR-FRET, AlphaLISA) or cell-based assays.
-
Signaling Pathway Analysis: Visual representations of the signaling pathways affected by this compound and its off-targets to provide a biological context for its activity.
Below are examples of the types of visualizations and data tables that would be included in such a guide, using hypothetical data for a generic kinase inhibitor.
This guide provides a comparative analysis of the cross-reactivity of "Compound X" with other kinases.
Kinase Cross-Reactivity Data
The following table summarizes the inhibitory activity of Compound X against a selection of kinases.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| Primary Target A | 15 | 98% |
| Kinase B | 250 | 85% |
| Kinase C | 800 | 60% |
| Kinase D | >10,000 | <10% |
| Kinase E | >10,000 | <10% |
Experimental Protocols
Kinase Inhibition Assay:
The inhibitory activity of Compound X was assessed using a LanthaScreen™ Eu Kinase Binding Assay. The assay was performed in a 384-well plate format. Kinases, a fluorescently labeled ATP-competitive tracer, and Compound X were incubated in the assay buffer. The binding of the tracer to the kinase was detected by time-resolved fluorescence resonance energy transfer (TR-FRET). The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.
Visualizations
Caption: Experimental workflow for determining kinase inhibition using a TR-FRET-based binding assay.
Caption: Simplified signaling pathways affected by the on-target and off-target activities of Compound X.
Independent Validation of NCC007's Effect on Circadian Period: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCC007's performance in modulating the circadian period against other alternatives, supported by available experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in a structured format for ease of comparison.
Introduction to Circadian Rhythm Modulation
Circadian rhythms are endogenous, near-24-hour cycles of biochemical, physiological, and behavioral processes that are fundamental to most living organisms.[1][2][3] These rhythms are orchestrated by a master clock in the brain's suprachiasmatic nucleus (SCN) and synchronized with the external environment, primarily by light.[4] At the molecular level, the circadian clock is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes and their protein products.[2][5] Disruption of these rhythms has been linked to a variety of pathologies, including sleep disorders, metabolic diseases, and cancer, making the targeted modulation of the circadian clock a significant area of therapeutic interest.[1][2][3][6][7]
Small molecules that can predictably alter the period, phase, or amplitude of circadian rhythms are valuable tools for both basic research and drug development. One such molecule is this compound, a potent modulator of the circadian period.
This compound: Mechanism of Action
This compound is a derivative of the compound longdaysin and functions as a potent inhibitor of Casein Kinase I (CKI), with high selectivity for the CKIα and CKIδ isoforms. In the core circadian feedback loop, CKIα and CKIδ play a crucial role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation marks PER and CRY for ubiquitination and subsequent degradation, which is a key step in regulating the timing of the negative feedback loop and, consequently, the length of the circadian period. By inhibiting CKIα/δ, this compound stabilizes PER and CRY proteins, delaying their degradation and thereby lengthening the circadian period.
Comparative Analysis of Circadian Period Modulators
The following table summarizes the quantitative effects of this compound and other known circadian-modulating compounds. The data is compiled from various studies to provide a comparative overview of their potency and efficacy.
| Compound | Target | Effect on Period | Effective Concentration | IC50 Value(s) | Organism/System |
| This compound | CKIα / CKIδ | Lengthening | ~10 µM (in vivo) | CKIα: ~25 nM, CKIδ: ~50 nM | Mouse (in vivo), Human & Mouse cell lines (in vitro) |
| Longdaysin | CKIα / CKIδ / ε | Lengthening | 1-10 µM | CKIα: ~200 nM, CKIδ: ~400 nM | Human & Mouse cell lines (in vitro) |
| Roscovitine | CDKs, CKIα/δ | Lengthening | 10-20 µM | CKIα: >10 µM, CKIδ: >10 µM | Human & Mouse cell lines (in vitro) |
| KL001 | CRY Stabilizer | Lengthening | 1-10 µM | Not an enzyme inhibitor | Human & Mouse cell lines (in vitro) |
| SR9009 / SR9011 | REV-ERBα/β Agonist | Shortening | 5-10 µM | REV-ERBα: ~670 nM, REV-ERBβ: ~800 nM | Mouse (in vivo), Human & Mouse cell lines (in vitro) |
| GSK-3β Inhibitors (e.g., CHIR99021) | GSK-3β | Shortening | 3-10 µM | ~6.7 nM | Mouse & Human cell lines (in vitro) |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of common experimental protocols used to assess the effect of compounds on the circadian period.
In Vitro Circadian Period Measurement using Bioluminescence
This method utilizes cell lines that have been genetically engineered to express a luciferase reporter gene under the control of a clock gene promoter (e.g., Bmal1 or Per2). The rhythmic expression of the clock gene drives a corresponding rhythm in luciferase expression, which in turn produces a measurable light output.
1. Cell Culture and Synchronization:
- Culture the reporter cell line (e.g., U2OS-Bmal1-luc or NIH3T3-Per2-luc) in appropriate media and conditions.
- Plate cells in a multi-well plate and grow to confluency.
- To synchronize the circadian rhythms of the cell population, treat with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
- After 2 hours, replace the synchronization medium with a recording medium containing the test compound (e.g., this compound) at various concentrations.
2. Bioluminescence Recording:
- Place the multi-well plate in a light-tight incubator equipped with a photomultiplier tube (PMT) or a CCD camera to continuously record the light output from each well over several days.
3. Data Analysis:
- The raw luminescence data is typically detrended to remove baseline drift.
- The period of the rhythm is then calculated using software that can fit the data to a sine wave or perform Fourier analysis.
- The period length in the presence of the compound is compared to the vehicle control to determine the effect on the circadian period.
In Vivo Circadian Period Measurement using Locomotor Activity
This protocol assesses the effect of a compound on the free-running circadian period of an animal, typically a mouse, by monitoring its locomotor activity.
1. Animal Housing and Entrainment:
- Individually house mice in cages equipped with running wheels.
- Maintain the animals in a light-dark (LD) cycle of 12 hours of light and 12 hours of dark (12:12 LD) for at least two weeks to entrain their circadian rhythms.
2. Administration of Test Compound:
- The test compound can be administered through various routes, such as intraperitoneal (i.p.) injection, oral gavage, or continuous infusion via an osmotic minipump. The method of administration will depend on the compound's properties and the desired duration of action.
3. Free-Running Period Assessment:
- After the entrainment period and commencement of drug administration, switch the lighting conditions to constant darkness (DD).
- In constant darkness, the animal's activity will "free-run" based on its endogenous circadian clock.
- Record the running wheel activity continuously for several weeks.
4. Data Analysis:
- The activity data is typically plotted as an actogram.
- The free-running period (tau) is calculated by determining the onset of activity each day and performing a chi-square periodogram analysis on the data.
- The period of the treated animals is compared to that of the vehicle-treated control group to determine the effect of the compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core mammalian circadian clock feedback loop and the experimental workflow for assessing a compound's effect on the circadian period.
Caption: The core circadian clock mechanism and the inhibitory action of this compound on Casein Kinase I.
Caption: Experimental workflows for in vitro and in vivo validation of circadian period modulators.
Conclusion
This compound is a potent and selective inhibitor of CKIα/δ that robustly lengthens the circadian period in both in vitro and in vivo models. Its high potency makes it a valuable tool for studying the intricacies of the circadian clock and a promising lead compound for the development of therapeutics for circadian rhythm-related disorders. While the initial characterization has been thorough, independent validation by multiple research groups using standardized protocols is essential to fully understand its pharmacological profile and potential clinical applications. This guide provides the foundational information and experimental context for such validation efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Circadian Rhythms on the Development and Clinical Management of Genitourinary Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Circadian Rhythms on the Development and Clinical Management of Genitourinary Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Independent Circadian and Sleep/Wake Regulation of Adipokines and Glucose in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives [frontiersin.org]
- 6. hub.jhu.edu [hub.jhu.edu]
- 7. Circadian Rhythm Disruption Increases Tumor Growth Rate and Accumulation of Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanism of Action: A Comparative Analysis of IC261 and MGD007
A comprehensive guide for researchers and drug development professionals on the in vivo effects of the Casein Kinase 1 inhibitor, IC261, and the bispecific antibody, MGD007.
Introduction: This guide provides a detailed comparison of the in vivo effects, mechanisms of action, and experimental protocols for two distinct anti-cancer agents: IC261, a small molecule inhibitor of Casein Kinase 1 (CK1), and MGD007, a Dual-Affinity Re-Targeting (DART®) protein. While the initial query sought a comparison with "NCC007," no publicly available data exists for a compound with this designation. Based on available preclinical data for similarly named compounds, this guide will focus on MGD007 as a relevant comparator with a distinct, immunotherapeutic mechanism of action. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform preclinical research and therapeutic development strategies.
Section 1: Mechanism of Action
IC261: A Multi-Targeted Kinase Inhibitor
IC261 is primarily recognized as an inhibitor of Casein Kinase 1 (CK1), with specific activity against the delta (δ) and epsilon (ε) isoforms.[1][2] CK1δ and CK1ε are involved in the regulation of various cellular processes, including DNA repair and chromosomal segregation.[1][2] By inhibiting these kinases, IC261 can trigger a mitotic checkpoint, leading to cell cycle arrest and, in p53-competent cells, a postmitotic G1 arrest.[1][2] In cells with non-functional p53, IC261 treatment can result in postmitotic replication and the development of an 8N DNA content, often accompanied by an increase in micronucleated and apoptotic cells.[2]
Interestingly, some studies suggest that the anti-cancer effects of IC261 may occur at concentrations lower than those required for CK1 inhibition, indicating the involvement of other mechanisms.[3] One such proposed mechanism is the inhibition of microtubule polymerization, an action that can also lead to mitotic arrest and apoptosis.[4] This dual mechanism of action, targeting both cell cycle regulation via CK1 and cytoskeletal integrity, makes IC261 a compound of interest in oncology research.
Signaling Pathway of IC261
Caption: A diagram illustrating the dual mechanisms of action of IC261.
MGD007: T-Cell Redirected Immunotherapy
MGD007 is a bispecific, single-chain antibody-based molecule engineered using the DART® platform.[1][2] It is designed to simultaneously bind to two distinct antigens: glycoprotein A33 (gpA33) on the surface of colorectal cancer cells and the CD3 component of the T-cell receptor complex on T-cells.[1][2] This dual engagement effectively creates a bridge between the cancer cell and the T-cell, redirecting the T-cell's cytotoxic activity specifically towards the gpA33-expressing tumor cell.[1][2] The glycoprotein A33 antigen is an ideal target as it is found on over 95% of primary and metastatic human colorectal cancers.[5] This targeted approach aims to leverage the patient's own immune system to fight the cancer, a hallmark of immunotherapy.
Mechanism of Action of MGD007
Caption: The bispecific binding of MGD007 leading to T-cell mediated cancer cell lysis.
Section 2: In Vivo Data Comparison
Table 1: Summary of In Vivo Anti-Tumor Efficacy
| Parameter | IC261 | MGD007 |
| Model | Pancreatic tumor xenograft in SCID mice[6] | Colorectal cancer xenografts (Colo205, LS174T) in NOD/SCID mice[1][2] |
| Dosage | 20.5 mg/kg[6] | ≥4 µg/kg[1][2] |
| Administration | Not specified | Intravenous[1] |
| Efficacy | Inhibition of tumor growth[6] | Significant inhibition of tumor growth; no apparent tumor growth at ≥20 µg/kg[1][2] |
| Observed Effects | Downregulation of anti-apoptotic proteins (CK1δ/ε, KRAS, IL6), upregulation of p21, ATM, CHEK1, and STAT1[6] | Redirected T-cell killing of gpA33-expressing cancer cells[1][2] |
Table 2: Summary of Other In Vivo Effects
| Parameter | IC261 | MGD007 |
| Model | Mouse models of inflammatory pain[1] | Cynomolgus monkeys[2][5] |
| Dosage | 0.1-1 nmol (intrathecal)[1] | Up to 200 µg/kg (weekly)[5] |
| Administration | Intrathecal[1] | Intravenous[5] |
| Efficacy | Dose-dependent decrease in mechanical allodynia and thermal hyperalgesia[1] | Well-tolerated with prolonged pharmacokinetics[5] |
| Observed Effects | Decreased frequency of spontaneous excitatory postsynaptic currents in inflammatory pain models[1] | Maintained prolonged exposure, suggesting potential for weekly dosing[1][5] |
Section 3: Experimental Protocols
IC261 In Vivo Tumor Growth Inhibition Study
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Cell Line: PancTu-2 human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneous injection of PancTu-2 cells.
-
Treatment: Administration of IC261 at a dose of 20.5 mg/kg. The route and frequency of administration are not detailed in the available literature.
-
Endpoint: Measurement of tumor growth over time.
-
Biomarker Analysis: Western blot analysis of tumor lysates to assess the expression levels of CK1δ/ε, KRAS, IL6, p21, ATM, CHEK1, and STAT1.[6]
MGD007 In Vivo Tumor Growth Inhibition Study
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Tumor Cell Lines: Colo205 and LS174T human colorectal cancer cells.
-
Effector Cells: Activated human T-cells.
-
Tumor Implantation: Subcutaneous co-implantation of tumor cells and activated human T-cells.[1][2]
-
Treatment: Intravenous administration of MGD007 at doses ranging from 0.8 to 100 µg/kg on days 0-3 post-implantation.[1]
-
Endpoint: Measurement of tumor volume over the course of the study.
-
Statistical Analysis: Comparison of tumor volumes between treated and control groups using two-way ANOVA followed by a Bonferroni post hoc test.[1]
Experimental Workflow for MGD007 In Vivo Study
Caption: A flowchart outlining the key steps in the MGD007 in vivo efficacy study.
Section 4: Conclusion
IC261 and MGD007 represent two disparate yet compelling approaches to cancer therapy. IC261, as a small molecule inhibitor, targets intracellular pathways critical for cell division and survival. Its potential dual mechanism of inhibiting both CK1 and microtubule polymerization offers a multi-pronged attack on cancer cells. In contrast, MGD007 exemplifies a targeted immunotherapeutic strategy, redirecting the host's immune system to specifically eliminate cancer cells expressing a defined surface antigen.
The preclinical in vivo data for both agents demonstrate significant anti-tumor activity in their respective models. IC261 has shown efficacy in a pancreatic cancer model, while MGD007 has demonstrated potent tumor growth inhibition in colorectal cancer models. The choice between these or similar therapeutic strategies will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in navigating the preclinical landscape of these two distinct anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MacroGenics to Present Pre-clinical Data on MGD007 at the AACR Annual Meeting | MacroGenics, Inc. [ir.macrogenics.com]
- 4. MacroGenics, Inc. Presents Pre-Clinical Data Demonstrating Potent Activity With Colorectal Cancer Product Candidate MGD007 At The American Association for Cancer Research Annual Meeting - BioSpace [biospace.com]
- 5. ir.macrogenics.com [ir.macrogenics.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of WU-CART-007 for Relapsed/Refractory T-Cell Acute Lymphoblastic Leukemia/Lymphoma
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of WU-CART-007 against standard chemotherapy regimens, supported by clinical trial data and detailed experimental protocols.
This guide provides a comprehensive statistical and methodological comparison of WU-CART-007, an investigational allogeneic CD7-targeted CAR T-cell therapy, with standard-of-care chemotherapy options for relapsed or refractory (R/R) T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma (T-LBL). The data presented is compiled from publicly available clinical trial results to facilitate an informed evaluation of this novel therapeutic approach.
Quantitative Data Comparison
The following tables summarize the efficacy and safety profiles of WU-CART-007 and standard-of-care chemotherapy regimens. It is important to note that this data is derived from separate clinical trials and does not represent a head-to-head comparison.
| Treatment Regimen | Study | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRc) Rate |
| WU-CART-007 | Phase 1/2 (NCT04984356) | R/R T-ALL/LBL | 90.9% | 72.7% (Composite Complete Remission) |
| Nelarabine | Observational Phase 4 | R/R T-ALL/LBL (Adults) | 50% | 36% |
| Nelarabine Combination | Pilot Study | R/R T-ALL/LBL (Pediatric) | 100% | 71% |
| Clofarabine-based | Single Institution | R/R ALL (Adults) | 35% | 25% (CR/CRi) |
| Clofarabine Combination | Phase 2 | R/R ALL (Pediatric) | 56% | Not Specified |
Table 1: Comparative Efficacy of WU-CART-007 and Standard Chemotherapy. [1][2][3][4][5]
| Treatment Regimen | Study | Key Grade ≥3 Adverse Events |
| WU-CART-007 | Phase 1/2 (NCT04984356) | Cytokine Release Syndrome (19.2%), Neutropenia, Thrombocytopenia.[1][6] |
| Nelarabine | Observational Phase 4 | Neurologic toxicities (8%), Thrombocytopenia (41%), Neutropenia (43%).[2][7] |
| Clofarabine-based | Single Institution | Liver toxicity (26%), Rash/Hand-Foot Syndrome (19%), Opportunistic Infections (17%).[4] |
Table 2: Comparative Safety Profile.
Experimental Protocols
WU-CART-007 Administration Protocol (Phase 1/2 Study - NCT04984356)
-
Patient Eligibility: Patients aged 12 years or older with relapsed or refractory T-ALL or T-LBL, as defined by the World Health Organization (WHO) classification, with ≥ 5% lymphoblasts in the bone marrow or evidence of extramedullary disease.[8]
-
Lymphodepletion: Patients undergo a lymphodepletion chemotherapy regimen prior to WU-CART-007 infusion. The standard regimen consists of fludarabine and cyclophosphamide. An enhanced lymphodepletion regimen with higher doses has also been evaluated.[1][6]
-
WU-CART-007 Infusion: A single intravenous infusion of WU-CART-007 is administered on Day 0. The Phase 1 portion of the study evaluated dose escalation, with a recommended Phase 2 dose (RP2D) being established.[1][9]
-
Monitoring and Follow-up: Patients are closely monitored for adverse events, including Cytokine Release Syndrome (CRS) and neurotoxicity. Efficacy is assessed through bone marrow biopsies and imaging scans at specified time points post-infusion.[6]
Standard of Care: Nelarabine Salvage Therapy Protocol (Representative)
-
Patient Population: Adult patients with R/R T-ALL/T-LBL who have received prior lines of therapy.[2]
-
Dosing and Administration: Nelarabine is administered intravenously. A common regimen for adults is 1.5 g/m²/day on days 1, 3, and 5, repeated in 21-day cycles.[3][10]
-
Supportive Care: Prophylactic measures for tumor lysis syndrome and management of hematological and neurological toxicities are critical components of the treatment protocol.
-
Response Assessment: Response to treatment is typically evaluated after each cycle through bone marrow aspirates and biopsies, and imaging studies for lymphoma.
Visualizing the Science: Diagrams
Caption: WU-CART-007 Manufacturing Workflow.
Caption: WU-CART-007 Mechanism of Action.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nelarabine as salvage therapy and bridge to allogeneic stem cell transplant in 118 adult patients with relapsed/refractory T-cell acute lymphoblastic leukemia/lymphoma. A CAMPUS ALL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sehop.org [sehop.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Clofarabine in Pediatric Acute Relapsed or Refractory Leukemia: Where Do We Stand on the Bridge to Hematopoietic Stem Cell Transplantation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CD7 allogeneic WU-CART-007 in patients with relapsed/refractory T-cell acute lymphoblastic leukemia/lymphoma: a phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wugen.com [wugen.com]
- 9. WUCART - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
